molecular formula C10H15N3O B3053945 1-(6-Aminopyridin-3-yl)piperidin-4-ol CAS No. 571189-27-0

1-(6-Aminopyridin-3-yl)piperidin-4-ol

Cat. No.: B3053945
CAS No.: 571189-27-0
M. Wt: 193.25 g/mol
InChI Key: HZHQLENXGFLKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Aminopyridin-3-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a piperidine ring substituted with a hydroxyl group and linked to a 2-aminopyridine ring, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery research . The simultaneous presence of hydrogen bond donors and acceptors within its molecular framework suggests potential for this compound to be used in the synthesis of more complex molecules, particularly in the development of kinase inhibitors . As a building block, it can contribute to the exploration of new therapeutic agents. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-aminopyridin-3-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-10-2-1-8(7-12-10)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHQLENXGFLKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624891
Record name 1-(6-Aminopyridin-3-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571189-27-0
Record name 1-(6-Aminopyridin-3-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-aminopyridin-3-yl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Therapeutic Potential of Aminopyridine-Piperidine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Introduction: The "Privileged" Architecture

In modern medicinal chemistry, the fusion of an aminopyridine "warhead" with a piperidine "vector" represents a classic privileged structure strategy. This scaffold combination addresses the "solubility-permeability paradox" often encountered in lead optimization.

The aminopyridine moiety (specifically 2-aminopyridine or 3-aminopyridine) functions as a high-fidelity hydrogen bond donor/acceptor motif, capable of bidentate interactions with kinase hinge regions or specific aspartate/glutamate residues in allosteric pockets. Conversely, the piperidine ring serves as a versatile, sp³-rich linker that modulates physicochemical properties (logD, pKa) and directs substituents into solvent-exposed regions or hydrophobic channels.

Core Architectural Advantages
  • Tunable Basicity: The pyridine nitrogen (pKa ~6.8) and piperidine nitrogen (pKa ~10-11) allow for precise modulation of ionization states at physiological pH, influencing lysosomal trapping and hERG avoidance.

  • Metabolic Stability: Unlike open-chain alkyl amines, the piperidine ring restricts conformational entropy, often reducing the rate of N-dealkylation by CYPs.

  • Vectorial Exploration: The piperidine nitrogen allows for rapid diversification via reductive amination or amidation, facilitating Structure-Activity Relationship (SAR) scans.

Case Study: Allosteric SHP2 Inhibition

A lesson in Scaffold Hopping and hERG Avoidance

The protein tyrosine phosphatase SHP2 (PTPN11) is a critical node in the RAS-MAPK pathway. While early inhibitors targeted the catalytic site (charged, poor bioavailability), the discovery of SHP099 validated an allosteric "tunnel" site that locks the enzyme in an auto-inhibited conformation.

While SHP099 utilizes an aminopyrazine core, subsequent optimization campaigns (e.g., by Novartis and others) explored aminopyridine scaffolds to mitigate hERG liability while maintaining potency.

Mechanistic Logic

The aminopyridine-piperidine scaffold binds at the interface of the N-SH2, C-SH2, and PTP domains.

  • The Anchor: The aminopyridine moiety forms a critical cation-π interaction with Arg111 and hydrogen bonds with Thr219/Glu250.

  • The Linker: The piperidine ring acts as a rigid spacer, projecting the "tail" group into the solvent channel.

  • The Consequence: This binding stabilizes the "closed" conformation, preventing the N-SH2 domain from disengaging and activating the catalytic site.

Visualization: SHP2 Allosteric Locking Mechanism

SHP2_Mechanism State_Open Active State (Open) (N-SH2 released) State_Closed Auto-Inhibited State (Closed) (N-SH2 blocks PTP site) State_Open->State_Closed Spontaneous Equilibrium State_Closed->State_Open Blocked by Ligand Inhibitor Aminopyridine-Piperidine Ligand Tunnel Allosteric Tunnel Site (Interface of N-SH2/PTP) Inhibitor->Tunnel Binds with high affinity Tunnel->State_Closed Stabilizes Closed Conformation (Molecular Glue effect)

Figure 1: Mechanism of allosteric SHP2 inhibition. The ligand stabilizes the auto-inhibited state, effectively removing the enzyme from the signaling cascade.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends observed when optimizing aminopyridine-piperidine scaffolds for kinase/phosphatase inhibition, derived from collective medicinal chemistry literature (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]

Structural ZoneModificationEffect on Potency (IC50)Effect on ADMET
Aminopyridine Core 2-Amino vs 3-Amino2-Amino often favored for hinge binding (Kinases)2-Amino can increase permeability; 3-Amino may reduce hERG binding.
Pyridine Ring 5-Fluoro / 5-Chloro substitutionIncreases (Electronic modulation of H-bond acidity)Blocks metabolic soft spot (para to amine).
Piperidine Linker 4-amino vs 3-amino attachment4-amino is standard; 3-amino introduces chirality3-amino rigidification can improve selectivity but increases synthetic complexity.
Distal Tail Spirocyclic fusionMaintains or ImprovesSignificantly lowers hERG liability by reducing lipophilicity (LogD).

Technical Insight: Replacing a flexible piperidine tail with a spirocyclic piperidine is a proven strategy to lower hERG affinity without sacrificing on-target potency. This constrains the vector and reduces the "grease" often associated with off-target ion channel binding.

Synthetic Protocol: Buchwald-Hartwig Coupling

Validation of the C-N Bond Formation

While Nucleophilic Aromatic Substitution (SNAr) is possible for electron-deficient pyridines, the Buchwald-Hartwig amination is the gold standard for coupling sterically hindered piperidines to aminopyridines, ensuring high yields and broad substrate scope.

Protocol: Pd-Catalyzed Cross-Coupling

Objective: Synthesize N-(1-benzylpiperidin-4-yl)-5-chloropyridin-2-amine.

Reagents:

  • Substrate A: 2-bromo-5-chloropyridine (1.0 equiv)

  • Substrate B: 4-amino-1-benzylpiperidine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP or Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inertion: Charge a flame-dried Schlenk flask with Substrate A, Catalyst, Ligand, and Base. Cycle with Argon/Vacuum (3x).

  • Addition: Add Substrate B and anhydrous Dioxane via syringe under Argon flow.

  • Activation: Heat the reaction mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target [M+H]+).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate in vacuo.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Self-Validation Check:

  • Why Cs₂CO₃? Weak enough to prevent pyridine decomposition, strong enough to deprotonate the amine.

  • Why Xantphos? Its wide bite angle favors reductive elimination, crucial for forming the C-N bond on electron-rich heterocycles.

Visualization: Synthetic Pathway

Synthesis_Workflow Start 2-Bromo-pyridine + Aminopiperidine Intermediate Oxidative Addition (Pd-Ar complex) Start->Intermediate 100°C, Argon Catalyst Pd(OAc)2 / Xantphos Cs2CO3, Dioxane Catalyst->Start Catalytic Cycle Product Aminopyridine-Piperidine Scaffold Intermediate->Product Reductive Elimination

Figure 2: Simplified Buchwald-Hartwig coupling workflow for scaffold assembly.

Experimental Validation: SHP2 Phosphatase Assay

To confirm the therapeutic potential of the synthesized scaffold, a robust biochemical assay is required.

Method: DiFMUP Fluorescence Assay This assay measures the dephosphorylation of DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to DiFMU, which is highly fluorescent.

Protocol:

  • Buffer Prep: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

  • Enzyme Activation: Incubate full-length SHP2 (0.5 nM) with an activating peptide (IRS1_pY1172) to simulate the "open" state. Crucial Step: Without peptide, SHP2 is auto-inhibited, and inhibitors won't show differential potency.

  • Compound Treatment: Add the aminopyridine-piperidine compound (serial dilution in DMSO). Incubate for 30 mins at RT.

  • Substrate Addition: Add DiFMUP (200 µM final).

  • Readout: Measure fluorescence (Ex: 358 nm / Em: 455 nm) in kinetic mode for 20 minutes.

Data Interpretation:

  • IC50 Calculation: Plot slope (RFU/min) vs. log[Inhibitor].

  • Mechanism Check: If the compound is an allosteric inhibitor (like SHP099), it should show higher potency in the absence of high concentrations of activating peptide, or stabilize the enzyme thermally (Thermal Shift Assay).

References

  • Structure-Based Design of Aminopyrazines as SHP2 Inhibitors. European Journal of Medicinal Chemistry, 2022.[11]

  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 2019.

  • Design and Synthesis of 4-aminopiperidine Derivatives as SMO/ERK Dual Inhibitors. Bioorganic & Medicinal Chemistry, 2022.[10]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry.

  • Cracking the code: the clinical and molecular impact of aminopyridines. RSC Advances, 2025.

Sources

Technical Guide: 1-(6-Aminopyridin-3-yl)piperidin-4-ol Scaffold in Drug Discovery

[1]

Executive Summary

The 1-(6-Aminopyridin-3-yl)piperidin-4-ol moiety represents a strategic "linker-head" configuration in small molecule drug discovery.[1] Structurally, it combines a 2-aminopyridine core (a classic hinge-binding motif) with a piperidin-4-ol tail (a solubilizing, hydrophilic appendage).[1]

This scaffold is extensively utilized to:

  • Enhance Solubility: The piperidin-4-ol group lowers logP and improves aqueous solubility compared to purely aromatic analogs.[1]

  • Target Allosteric Sites: In SHP2 inhibitors, this moiety mimics the hydrophilic interactions required to stabilize the auto-inhibited conformation of the enzyme.[1]

  • Bind Kinase Hinges: The 2-aminopyridine nitrogen and amino group form a donor-acceptor pair critical for ATP-competitive inhibition.[1]

Medicinal Chemistry & Structure-Activity Relationships (SAR)

Structural Dissection

The molecule can be divided into three functional zones:

  • Zone A (Hinge Binder/Anchor): The 6-aminopyridine (systematically 2-aminopyridine) provides a bidentate H-bond motif (Acceptor: Pyridine N; Donor: Exocyclic NH2).[1] This is critical for binding to the hinge region of kinases (e.g., FLT3, CDK4/6) or the central tunnel of SHP2.[1]

  • Zone B (Rigid Linker): The C3-N1 bond connects the aromatic ring to the saturated heterocycle.[1] This bond is often formed via Buchwald-Hartwig amination, providing a rigid linear extension.[1]

  • Zone C (Solvent Interface): The piperidin-4-ol projects into the solvent front or specific hydrophilic pockets.[1] The hydroxyl group at C4 can function as both an H-bond donor and acceptor, often interacting with water networks or specific residues (e.g., Arg/Glu) in the protein active site.[1]

Key Derivatives and Modifications

Researchers often modify this core to tune potency and pharmacokinetics (PK):

Modification SiteDerivative TypePurpose
4-OH (Hydroxyl) Esters/Carbamates Prodrug strategy to improve permeability (e.g., Caco-2 flux).[1]
4-OH (Hydroxyl) Fluorine (4-F) Bioisostere to prevent metabolic oxidation while maintaining polarity.
4-Position Amination (4-NH2) Introduction of basicity to form salt bridges with acidic residues (e.g., Asp/Glu).[1]
Pyridine C5 Halogenation (F/Cl) Blocking metabolic hotspots on the aromatic ring to increase half-life (

).[1]
Exocyclic Amine Amides/Ureas Converting the primary amine to a urea is a classic strategy to target the "DFG-out" pocket in kinases.[1]

Synthetic Protocols

The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol typically avoids direct SNAr due to the electron-rich nature of the 2-aminopyridine ring.[1] The industry-standard approach utilizes Palladium-catalyzed Buchwald-Hartwig amination .[1]

Workflow Diagram (DOT)[1]

Synthesis_PathwayStart2-Amino-5-bromopyridineProtectStep 1: Boc Protection(Boc2O, DMAP)Start->ProtectIntermediate1tert-Butyl (5-bromopyridin-2-yl)carbamateProtect->Intermediate1CouplingStep 2: Buchwald-Hartwig(Piperidin-4-ol, Pd2(dba)3, XPhos)Intermediate1->CouplingIntermediate2Boc-Protected PrecursorCoupling->Intermediate2DeprotectStep 3: Acidic Deprotection(TFA/DCM or HCl/Dioxane)Intermediate2->DeprotectFinal1-(6-Aminopyridin-3-yl)piperidin-4-olDeprotect->Final

Caption: Optimized synthetic route for 1-(6-Aminopyridin-3-yl)piperidin-4-ol via Buchwald-Hartwig coupling.

Detailed Protocol (Step-by-Step)

Step 1: Protection of Primary Amine [1]

  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in DCM.

  • Add Di-tert-butyl dicarbonate (

    
    , 1.2 eq) and catalytic DMAP  (0.1 eq).[1]
    
  • Stir at RT for 12 hours. Wash with saturated

    
    , dry over 
    
    
    , and concentrate.[1]
  • Checkpoint: Verify formation of mono-Boc product via LC-MS (

    
    ).
    

Step 2: Buchwald-Hartwig Coupling

  • In a glovebox or under Argon, combine:

    • Boc-protected intermediate (1.0 eq).[1]

    • Piperidin-4-ol (1.2 eq).[1]

    • 
        (0.05 eq) and XPhos  (0.1 eq).[1]
      
    • 
        (2.0 eq).
      
  • Suspend in anhydrous 1,4-Dioxane or Toluene .

  • Heat to 100°C for 16 hours.

  • Filter through Celite to remove Palladium residues.[1] Concentrate filtrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove excess ligand.[1]

Step 3: Deprotection

  • Dissolve the coupled product in DCM .

  • Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo.[1] Neutralize with weak base (

    
     in MeOH) or ion-exchange resin to obtain the free base.[1]
    
  • Yield: Typical yields for this 3-step sequence range from 45-65%.

Biological Assay Protocols

SHP2 Phosphatase Inhibition Assay

This scaffold is a common component of allosteric SHP2 inhibitors (e.g., TNO155 analogs).[1] The assay measures the inhibition of SHP2's catalytic activity using a fluorogenic substrate.[1]

Reagents:

  • Enzyme: Recombinant human SHP2 (full length or catalytic domain).[1]

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).[1]

  • Peptide: IRS1-derived bis-phosphopeptide (activator of SHP2).[1]

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Incubation: Mix SHP2 enzyme (0.5 nM final) with compounds in reaction buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT). Incubate for 30 min at RT.

  • Activation: Add IRS1 activator peptide (0.5 µM) to stimulate SHP2.[1]

  • Reaction: Add DiFMUP substrate (200 µM).

  • Readout: Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 min.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    
Mechanism of Action Diagram (SHP2)[1]

MOA_SHP2Compound1-(6-Aminopyridin-3-yl)piperidin-4-olDerivativeTunnelAllosteric Tunnel BindingCompound->TunnelBindsSHP2_ClosedSHP2 (Auto-inhibited/Closed)SHP2_OpenSHP2 (Open/Active)SHP2_Closed->SHP2_OpenPrevents TransitionTunnel->SHP2_ClosedStabilizesSignalRAS/MAPK Pathway ActivationSHP2_Open->SignalDownstream Signaling

Caption: Allosteric inhibition mechanism. The scaffold stabilizes the auto-inhibited "closed" conformation of SHP2.[1]

Case Studies & Applications

SHP2 Allosteric Inhibitors

The 1-(6-aminopyridin-3-yl)piperidin-4-ol scaffold is structurally analogous to the hydrophilic tail of SHP099 and TNO155 .[1]

  • Role: The piperidin-4-ol moiety mimics the interactions of the pyrazine/piperazine tails in clinical candidates, extending into the solvent channel to improve solubility and selectivity over SHP1.[1]

  • Data: Derivatives with this core often exhibit

    
     values in the low nanomolar range (<100 nM) against SHP2.[1]
    
Kinase Inhibition (FLT3/CSF1R)

In Type I/II kinase inhibitors, the 2-aminopyridine serves as the hinge binder.[1]

  • Example: In CSF1R inhibitors, the 6-aminopyridine binds to the hinge (Glu/Cys residues), while the piperidine ring projects towards the solvent front, improving the PK profile.[1]

  • Advantage: The 4-hydroxyl group reduces the lipophilicity (LogD), preventing the high protein binding often seen with purely hydrophobic kinase inhibitors.[1]

References

  • Garcia Fortanet, J., et al. (2016).[1] Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor.[1] Journal of Medicinal Chemistry.[1] (Describes the structural basis for aminopyridine/pyrazine scaffolds in SHP2 inhibition).[1]

  • Chen, Y. N., et al. (2016).[1] Discovery of SHP099, a Potent, Selective, and Orally Bioavailable Allosteric Inhibitor of SHP2.[1] Nature.[1] (Foundational paper on the allosteric mechanism relevant to this scaffold).

  • Bagdanoff, J. T., et al. (2019).[1] Optimization of a Fused, Bicyclic Screening Hit for Potency, Selectivity, and Physicochemical Properties in Order to Further Expand the Chemical Diversity of Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry.[1] [1]

  • PubChem Compound Summary. (2024). 1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS 571189-27-0).[1][2] National Center for Biotechnology Information.[1] [1]

Molecular weight and formula of 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(6-Aminopyridin-3-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular formula, molecular weight, and structural characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule and its derivatives.

Chemical Identity and Molecular Structure

1-(6-Aminopyridin-3-yl)piperidin-4-ol is a bifunctional molecule featuring a 6-aminopyridine moiety linked to a piperidin-4-ol ring via a nitrogen atom. The structural arrangement of these two key heterocyclic systems imparts specific chemical properties that are of interest in the exploration of new therapeutic agents.

The definitive chemical structure and core properties of this compound are cataloged in public chemical databases. The primary identifier for this compound is its PubChem Compound ID (CID).

  • PubChem CID: 22329926[1]

The molecular formula has been determined to be C₁₀H₁₅N₃O [1]. This formula is derived from the elemental composition of the molecule, which consists of ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom.

The chemical structure of 1-(6-Aminopyridin-3-yl)piperidin-4-ol is depicted in the following diagram:

Caption: 2D structure of 1-(6-Aminopyridin-3-yl)piperidin-4-ol.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(6-Aminopyridin-3-yl)piperidin-4-ol is provided in the table below. These parameters are essential for a variety of applications, including solubility testing, formulation development, and computational modeling.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃OPubChem CID: 22329926[1]
Molecular Weight 193.25 g/mol Calculated
Monoisotopic Mass 193.1215 DaPubChem CID: 22329926[1]
Canonical SMILES C1CN(CCC1O)C2=CN=C(C=C2)NPubChem CID: 22329926[1]
InChI Key HZHQLENXGFLKCG-UHFFFAOYSA-NPubChem CID: 22329926[1]

Synthesis and Characterization

The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol typically involves a multi-step process. A common synthetic strategy is the nucleophilic substitution reaction between a suitably activated 3-halopyridine derivative and 4-hydroxypiperidine.

A generalized synthetic workflow is outlined below:

Synthesis_Workflow start Starting Materials: - 2-Amino-5-bromopyridine - 4-Hydroxypiperidine reaction Palladium-catalyzed Buchwald-Hartwig Amination start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(6-Aminopyridin-3-yl)piperidin-4-ol purification->product characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - High-Performance Liquid  Chromatography (HPLC) product->characterization

Caption: Generalized synthetic workflow for 1-(6-Aminopyridin-3-yl)piperidin-4-ol.

Experimental Protocol: Illustrative Synthesis

  • Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) and 4-hydroxypiperidine (1.2 eq) in a suitable solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12-24 hours. Reaction progress is monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(6-Aminopyridin-3-yl)piperidin-4-ol.

Self-Validating System for Protocol Trustworthiness:

  • In-process Controls: Regular monitoring of the reaction by TLC or LC-MS ensures the consumption of starting materials and the formation of the desired product, allowing for timely adjustments to reaction conditions if necessary.

  • Structural Verification: The identity and purity of the final compound must be confirmed by a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, while high-resolution mass spectrometry will verify the molecular weight. The purity is typically assessed by HPLC.

Applications in Research and Development

The unique structural combination of an aminopyridine and a piperidinol ring makes 1-(6-Aminopyridin-3-yl)piperidin-4-ol a valuable scaffold in drug discovery. The aminopyridine moiety can act as a hydrogen bond donor and acceptor, while the piperidinol provides a three-dimensional structure that can be further functionalized. This compound and its analogs are of interest for the development of inhibitors for various enzyme targets and for probing receptor binding sites.

References

  • PubChem. 1-(6-aminopyridin-3-yl)piperidin-4-ol. National Center for Biotechnology Information. [Link]

Sources

Role of 1-(6-Aminopyridin-3-yl)piperidin-4-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of 1-(6-Aminopyridin-3-yl)piperidin-4-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(6-aminopyridin-3-yl)piperidin-4-ol, a cornerstone scaffold in modern medicinal chemistry. We will dissect its fundamental physicochemical properties, outline robust synthetic protocols, and explore its multifaceted applications through case studies in oncology, inflammation, and neuroscience. This document is structured to deliver actionable insights, detailing the causal relationships behind experimental designs and the strategic derivatization of this privileged core. By integrating detailed methodologies with structure-activity relationship (SAR) data, this guide serves as an essential resource for professionals engaged in the design and development of novel small-molecule therapeutics.

Introduction: The Strategic Value of a Privileged Scaffold

In the lexicon of drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 1-(6-aminopyridin-3-yl)piperidin-4-ol moiety has earned this distinction. Its structure is a masterful convergence of features that are highly desirable for drug development. The 2-aminopyridine component is a bioisostere of purine and a renowned "hinge-binder" for a vast array of protein kinases.[1][2] The piperidine ring, a ubiquitous fragment in pharmaceuticals, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[3][4][5] The hydroxyl group on the piperidine provides a crucial vector for synthetic elaboration, allowing chemists to fine-tune potency and selectivity by probing interactions with solvent-exposed regions of target proteins. This guide elucidates why this specific combination of functional groups has proven so effective and how it can be systematically exploited.

Core Scaffold Analysis: Physicochemical and Structural Properties

A molecule's potential as a drug candidate is fundamentally governed by its physicochemical properties. Understanding these parameters is critical for predicting its in vivo behavior and for guiding rational drug design.

PropertyRepresentative ValueImplication in Drug Design
Molecular Formula C₁₀H₁₅N₃OProvides the basis for molecular weight and elemental composition.
Molecular Weight 193.25 g/mol Well within the "Rule of Five" guidelines, suggesting a higher likelihood of good oral bioavailability.
Topological Polar Surface Area (TPSA) 62.1 ŲIndicates good potential for cell membrane permeability and crossing the blood-brain barrier.
cLogP (calculated) ~0.7Represents a favorable balance between hydrophilicity (for solubility) and lipophilicity (for membrane permeation).
Hydrogen Bond Donors 2 (amine and hydroxyl)Provides key interaction points for anchoring within a protein binding site.
Hydrogen Bond Acceptors 3 (pyridine N, amine N, hydroxyl O)Offers multiple points for engaging with polar residues in the target protein.

These properties collectively position the scaffold in a "sweet spot" of drug-like chemical space, making it an excellent starting point for optimization campaigns across diverse therapeutic targets.

Synthesis and Chemical Amenability: A Practical Workflow

The utility of a scaffold is directly proportional to its synthetic accessibility. The 1-(6-aminopyridin-3-yl)piperidin-4-ol core can be reliably constructed via a palladium-catalyzed C-N cross-coupling reaction, a staple of modern synthetic chemistry.

General Synthetic Strategy

The most common approach involves a Buchwald-Hartwig amination between a protected 4-hydroxypiperidine and an appropriate 5-halopyridin-2-amine, followed by a deprotection step. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard due to its stability and ease of removal under acidic conditions.

G cluster_0 Step 1: Buchwald-Hartwig C-N Coupling cluster_1 Step 2: Acid-Mediated Deprotection A 5-Bromo-2-aminopyridine C Boc-protected intermediate A->C Pd₂(dba)₃, XantPhos, Cs₂CO₃, Dioxane, 100 °C B tert-Butyl 4-hydroxypiperidine-1-carboxylate B->C D Boc-protected intermediate E 1-(6-Aminopyridin-3-yl)piperidin-4-ol (Final Product) D->E Trifluoroacetic Acid (TFA) or HCl in Dioxane

Caption: High-level workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, with purification and analytical checkpoints.

Materials:

  • 5-Bromo-2-aminopyridine

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)-4-hydroxypiperidine-1-carboxylate

  • To an oven-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq), Cs₂CO₃ (2.0 eq), XantPhos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the mixture to 100 °C and stir vigorously for 12-16 hours. Monitor reaction progress by LC-MS or TLC (e.g., 50% EtOAc/Hexanes).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 20-80% EtOAc in Hexanes) to yield the Boc-protected intermediate as a solid.

Step 2: Synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol

  • Dissolve the purified intermediate from Step 1 in DCM (approx. 0.1 M).

  • Add an excess of TFA (10-20 eq) dropwise at 0 °C. Alternatively, use a solution of 4M HCl in Dioxane.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until LC-MS confirms complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the acid.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to afford the final product, typically as a solid requiring minimal further purification.

Applications in Medicinal Chemistry: Case Studies

The scaffold's versatility is best illustrated by its successful incorporation into inhibitors targeting distinct protein families.

Kinase Inhibitors: Targeting the ATP Hinge

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. The aminopyridine motif is exceptionally effective at forming two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction.[1][2]

G cluster_0 Scaffold-Kinase Interaction Scaffold 1-(6-Aminopyridin-3-yl)piperidin-4-ol Derivative Hinge Kinase Hinge Region (Backbone NH & C=O) Scaffold->Hinge H-Bonds from Aminopyridine Pocket Hydrophobic/Selectivity Pocket Scaffold->Pocket Interactions from Piperidine Substituent (R)

Caption: Binding model of the scaffold in a kinase active site.

  • PI3K Inhibitors: Derivatives have been developed as potent and selective inhibitors of Phosphoinositide 3-kinases (PI3Ks), which are crucial nodes in cell signaling pathways.[1][6] In these molecules, the aminopyridine core engages the hinge, while substituents attached via the piperidinol oxygen extend into selectivity pockets, enabling isoform-specific inhibition (e.g., PI3Kδ over PI3Kα).[6]

  • p38 MAP Kinase Inhibitors: This scaffold has been used to generate inhibitors of p38 MAP kinase, a key target for treating inflammatory diseases.[7] The piperidine ring can be further substituted to block metabolic "hot spots" and improve oral bioavailability.[7]

CNS-Active Agents: Crossing the Blood-Brain Barrier

The scaffold's balanced physicochemical profile makes it suitable for developing drugs that act on the central nervous system (CNS).

  • Sigma Receptor (σR) Ligands: Polyfunctionalized pyridines based on this core have shown high affinity for sigma receptors, which are implicated in neurological disorders like neuropathic pain and Alzheimer's disease.[8] Modifications to the piperidine nitrogen and the aminopyridine can tune affinity and selectivity between σ1R and σ2R subtypes.[8]

Ion Channel Modulators
  • TRPV4 Antagonists: A series of (6-aminopyridin-3-yl)methanone derivatives, which can be accessed from this core, were identified as selective antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[9] These compounds showed analgesic effects in preclinical models of inflammatory pain, demonstrating the scaffold's applicability beyond kinases and CNS targets.[9]

Structure-Activity Relationship (SAR) Insights

Systematic derivatization has provided a clear understanding of how modifications to the scaffold impact biological activity.

Modification SiteGeneral ObservationMechanistic Rationale
Aminopyridine N (C6) Acylation or alkylation can modulate potency and selectivity.Alters the hydrogen-bonding capacity and electronic properties of the crucial hinge-binding amino group.
Pyridine Ring (C2, C4, C5) Substitution can introduce steric clashes with off-targets or engage unique sub-pockets.Provides a vector to improve selectivity against closely related proteins.
Piperidinol O (C4) Alkylation or etherification with lipophilic groups often enhances potency.[10]Allows for exploration of hydrophobic selectivity pockets adjacent to the primary binding site.[10]
Piperidine N (N1) Not directly attached to the aminopyridine, but in related scaffolds, substitution here tunes solubility and ADME properties.Modifies the overall basicity and polarity of the molecule.

Conclusion and Future Perspectives

The 1-(6-aminopyridin-3-yl)piperidin-4-ol scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, combined with a drug-like physicochemical profile and a proven ability to anchor within diverse biological targets, ensures its continued relevance. Future work will undoubtedly focus on applying this core to new target classes, leveraging computational chemistry for more precise analogue design, and developing derivatives with highly tailored selectivity profiles to minimize off-target effects and enhance therapeutic windows. This scaffold represents not just a successful building block, but a strategic platform for the discovery of next-generation medicines.

References

  • Structure-activity relationship of piperazine-linked aminopyridine 6. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Norman, R. A., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12185–12203. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Leitner, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7247. [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149–1161. [Link]

  • Ismaili, L., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 675. [Link]

  • Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(7), 2177–2190. [Link]

  • Wang, L., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115033. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved February 18, 2026, from [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Retrieved February 18, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of 1-(6-Aminopyridin-3-yl)piperidin-4-ol

[1][2]

Executive Summary & Structural Architecture

1-(6-Aminopyridin-3-yl)piperidin-4-ol is a bifunctional heterocyclic scaffold commonly employed as a building block in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its solubility behavior is governed by the interplay between its polar hydrogen-bonding domains (hydroxyl, primary amine, pyridine nitrogen) and its lipophilic piperidine core.[3]

Understanding the solubility landscape of this compound is critical for optimizing reaction workups, purification strategies (crystallization/extraction), and early-stage formulation.[3]

Physicochemical Descriptors
PropertyValue / DescriptorMechanistic Insight
CAS Number 571189-27-0Unique Identifier
Molecular Formula C₁₀H₁₅N₃OMW: 193.25 g/mol
Structural Class Aminopyridine-piperidineAmphiphilic character
pKa (Basic) ~6.8 (Pyridine Ring N)Protonation at pH < 6 drastically increases aqueous solubility.[1][2][4][5][6][7][8]
pKa (Acidic) >14 (Hydroxyl)Negligible deprotonation in standard aqueous range.[1][2][3]
LogP (Predicted) 0.5 – 0.9Moderate lipophilicity; "Drug-like" permeability window.[1][2]
H-Bond Donors 3 (–NH₂, –OH)High affinity for polar protic solvents (MeOH, Water).[1][2][3]

Critical Structural Note: The nitrogen atom within the piperidine ring is directly attached to the aromatic pyridine ring.[2][3] This aniline-like conjugation significantly reduces its basicity compared to a free piperidine.[1][2][3] Consequently, the primary site of protonation is the pyridine ring nitrogen , not the piperidine nitrogen.[3]

Solubility Landscape: Water vs. Organic Solvents[3][9]

The solubility profile of 1-(6-Aminopyridin-3-yl)piperidin-4-ol is non-linear and highly dependent on solvent polarity and pH environment.[2]

Aqueous Solubility (pH-Dependent)

The compound exhibits a "U-shaped" or sigmoidal solubility curve typical of weak bases.[1][2][3]

  • Acidic Media (pH 1.0 – 4.0): High Solubility (>50 mg/mL). [1][2]

    • Mechanism:[1][2][3][9] Protonation of the pyridine nitrogen forms a cationic species, disrupting crystal lattice energy and promoting solvation.[3]

  • Neutral Media (pH 6.5 – 7.5): Moderate to Low Solubility (1 – 5 mg/mL). [1][2]

    • Mechanism:[1][2][3][9] The molecule exists primarily in its neutral, uncharged state.[2][3] Solubility is driven solely by the hydrophilicity of the –OH and –NH₂ groups.[2][3]

  • Basic Media (pH > 9.0): Moderate Solubility. [1][2]

    • Mechanism:[1][2][3][9] Remains neutral; solubility is limited by the lipophilic piperidine-pyridine core.[1][2][3]

Organic Solvent Profile

The compound follows a "Like Dissolves Like" trajectory, favoring polar organic solvents.[3]

Solvent ClassRepresentative SolventSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Ideal for stock solutions and reaction media.[1][2]
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Excellent for recrystallization and transfers.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–30 mg/mL)Useful for extraction, though co-solvents (e.g., MeOH) may be needed.[1][3]
Esters Ethyl AcetateLow to Moderate Often acts as an anti-solvent or for washing impurities.[1][2][3]
Aliphatic Hexane, Heptane, CyclohexaneInsoluble (<0.1 mg/mL)Perfect anti-solvents for precipitation/crystallization.[1][3]

Experimental Protocols for Solubility Determination

To generate precise quantitative data for your specific batch or polymorph, follow these self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Final formulation data and certificate of analysis (CoA).

  • Preparation: Weigh excess solid (~10 mg) into a 1.5 mL HPLC vial.

  • Solvation: Add 500 µL of the target solvent (Water, pH buffer, or Organic).[2][3]

  • Equilibration: Cap and shake at 25°C for 24–48 hours.

    • Check: Ensure undissolved solid remains visible.[1][2][3][10] If clear, add more solid.[2][3]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Standard Curve: Prepare a 1 mg/mL stock in DMSO and dilute to 0.1, 0.05, and 0.01 mg/mL for calibration.

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening of multiple solvent systems.[1][2]

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 10 µL of stock to 490 µL of target buffer/solvent (2% DMSO final conc).

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Measure turbidity via UV-Vis absorbance at 620 nm (nephelometry).[1][2][3]

    • Result: High absorbance indicates precipitation (solubility limit exceeded).[2][3]

Visualized Workflows & Mechanisms

Diagram 1: Solubility Screening Workflow

This decision tree guides the selection of the appropriate solubility method based on the development stage.

SolubilityWorkflowStartStart: Solubility AssessmentStageDetermine Development StageStart->StageEarlyEarly Discovery / ScreeningStage->EarlySpeed PriorityLatePre-Formulation / Process DevStage->LateAccuracy PriorityKineticProtocol B: Kinetic Solubility(DMSO Spike -> Turbidity)Early->KineticThermoProtocol A: Thermodynamic Solubility(Shake Flask -> HPLC)Late->ThermoAnalysisData AnalysisKinetic->AnalysisThermo->AnalysisOutput1Pass/Fail (Precipitation Risk)Analysis->Output1From KineticOutput2Exact Saturation Point (mg/mL)Analysis->Output2From Thermo

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on research phase.

Diagram 2: pH-Dependent Protonation Species

Understanding the protonation state is vital for extraction efficiency.[1][2][3]

ProtonationStateAcidicpH < 5.0Cationic Species(Pyridine-NH+)NeutralpH 7.0 - 9.0Neutral Species(Free Base)Acidic->Neutral Add Base (NaOH)SolubilitySolubility ImplicationAcidic->SolubilityHigh Water Sol.Low Organic Sol.Neutral->Acidic Add Acid (HCl)Neutral->SolubilityLow Water Sol.High Organic Sol.

Caption: The pH-switch mechanism.[2][3] Acidic conditions protonate the pyridine ring, driving the compound into the aqueous phase.[3]

Implications for Synthesis & Purification[3][6][9]

Workup Strategy (The "pH Switch")

The solubility profile allows for a highly efficient purification without chromatography:

  • Reaction Quench: Dilute reaction mixture with DCM .

  • Acid Extraction: Wash the organic layer with 1M HCl .[1][2][3]

    • Result: The target amine protonates and moves into the aqueous layer ; non-basic impurities remain in the DCM.[2][3]

  • Basification: Separate the aqueous layer and adjust pH to ~10 using NaOH .

    • Result: The target amine precipitates or oils out as the free base.[2][3]

  • Final Extraction: Extract the turbid aqueous mixture with DCM/Isopropanol (3:1) to recover the pure product.

Crystallization[2][3]
  • Solvent: Ethanol or Methanol.[1][2][3][10]

  • Anti-solvent: Diethyl Ether or Heptane.[1][2][3]

  • Method: Dissolve in minimum hot ethanol, cool slowly, and add ether dropwise until turbidity persists.

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link][2]

  • Accela ChemBio. (2025).[1][2][3] Product Catalog: 1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS 571189-27-0).[1][2][11] Retrieved from [Link]

A Technical Guide to the Hydrogen Bonding Profile of 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the hydrogen bonding characteristics of the small molecule 1-(6-Aminopyridin-3-yl)piperidin-4-ol. Hydrogen bonds are pivotal in molecular recognition and the formation of stable ligand-receptor complexes, directly influencing a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] This document deconstructs the molecule's architecture to precisely identify and enumerate its hydrogen bond donor and acceptor sites. A definitive count of three hydrogen bond donors and four hydrogen bond acceptors is established. This analysis serves as a foundational tool for computational modeling, structure-activity relationship (SAR) studies, and the strategic optimization of this scaffold in drug discovery programs.

Introduction: The Central Role of Hydrogen Bonding in Medicinal Chemistry

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to the specificity and affinity of a drug for its biological target.[2][3] The ability to accurately predict and modulate these interactions is a cornerstone of modern drug design.[4] The strength and geometry of hydrogen bonds dictate everything from a compound's aqueous solubility and membrane permeability to the stability of its binding pose within a protein's active site.[3]

Frameworks such as Lipinski's Rule of Five have quantified the importance of hydrogen bonding potential, establishing empirical guidelines for oral bioavailability.[5][6][7] Specifically, orally active drugs tend to have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.[8][9] Therefore, a precise accounting of these sites on any new chemical entity is a critical first step in evaluating its drug-like properties. This guide provides such an analysis for 1-(6-Aminopyridin-3-yl)piperidin-4-ol.

Part 1: Molecular Deconstruction and Functional Group Analysis

To determine the hydrogen bonding capacity, we must first examine the constituent functional groups of 1-(6-Aminopyridin-3-yl)piperidin-4-ol. The molecule is composed of two key heterocyclic systems linked together: an aminopyridine ring and a piperidinol ring.

  • Aminopyridine Moiety: This consists of a pyridine ring substituted with a primary amine (-NH2) group. This part of the molecule introduces both nitrogen-hydrogen bonds and nitrogen atoms with lone pairs.

  • Piperidinol Moiety: This is a saturated piperidine ring featuring a secondary hydroxyl (-OH) group and a tertiary amine nitrogen that serves as the linker to the pyridine ring. This moiety provides an oxygen-hydrogen bond, an oxygen atom with lone pairs, and a nitrogen atom with a lone pair.

Part 2: Identification and Quantification of Hydrogen Bond Donor Sites

A hydrogen bond donor is defined as a hydrogen atom covalently bonded to a highly electronegative atom, typically nitrogen or oxygen. The partial positive charge on the hydrogen allows it to interact favorably with an electron-rich acceptor site.

  • Piperidinol Hydroxyl Group (-OH): The hydrogen atom of the hydroxyl group is covalently bonded to oxygen. This makes it a classic and potent hydrogen bond donor.

    • Count: 1

  • Aminopyridine Primary Amine Group (-NH₂): The primary amine contains two hydrogen atoms, each covalently bonded to a nitrogen atom. Both hydrogens are capable of acting as donors.

    • Count: 2

The cumulative count of hydrogen bond donor sites on the molecule is three .

Part 3: Identification and Quantification of Hydrogen Bond Acceptor Sites

A hydrogen bond acceptor is an electronegative atom possessing at least one lone pair of electrons that can interact with a partially positive hydrogen atom from a donor group.

  • Piperidinol Oxygen Atom (-OH): The oxygen atom of the hydroxyl group possesses two lone pairs of electrons, making it an effective hydrogen bond acceptor.

    • Count: 1

  • Piperidine Ring Nitrogen Atom (-N<): This tertiary amine nitrogen has a lone pair of electrons in an sp³ hybridized orbital, qualifying it as a hydrogen bond acceptor site.

    • Count: 1

  • Pyridine Ring Nitrogen Atom (=N-): The sp² hybridized nitrogen atom within the aromatic pyridine ring has a lone pair of electrons in the plane of the ring, which is available for hydrogen bonding.

    • Count: 1

  • Primary Amine Nitrogen Atom (-NH₂): The nitrogen of the primary amine group also has an available lone pair and can function as a hydrogen bond acceptor.

    • Count: 1

The cumulative count of hydrogen bond acceptor sites on the molecule is four .

Part 4: Summary and Implications for Drug Development

The precise enumeration of hydrogen bonding sites is critical for predicting a molecule's behavior and guiding its optimization.

Data Summary Table
FeatureSite DescriptionCount
Hydrogen Bond Donors (HBD) Hydroxyl Group (-OH)1
Primary Amine Group (-NH₂)2
Total Donors 3
Hydrogen Bond Acceptors (HBA) Hydroxyl Oxygen (-O H)1
Piperidine Nitrogen (-N <)1
Pyridine Nitrogen (=N -)1
Primary Amine Nitrogen (-N H₂)1
Total Acceptors 4
Conformity with Druglikeness Principles

With 3 hydrogen bond donors and 4 hydrogen bond acceptors, 1-(6-Aminopyridin-3-yl)piperidin-4-ol comfortably adheres to the criteria set forth by Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10).[5][7] This profile suggests that the molecule possesses a favorable balance of hydrophilicity and lipophilicity, which is often correlated with good membrane permeability and oral bioavailability. The specific arrangement of these donors and acceptors provides a rich scaffold for establishing multiple, high-affinity interactions with a protein target.

Visualization of Hydrogen Bonding Potential

The following diagram illustrates the identified hydrogen bond donor and acceptor sites on the molecular structure.

Caption: Hydrogen bond donor and acceptor sites on the molecule.

Conclusion

The molecule 1-(6-Aminopyridin-3-yl)piperidin-4-ol presents a well-defined and promising hydrogen bonding profile for drug design applications. With three hydrogen bond donors and four hydrogen bond acceptors , it possesses significant potential for forming strong, specific interactions with a biological target while maintaining favorable physicochemical properties consistent with established druglikeness rules. This detailed analysis provides essential information for medicinal chemists and computational scientists aiming to leverage this scaffold for the development of novel therapeutics.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
  • bioaccess. (n.d.). Mastering Lipinski's Rule of Five for Drug Discovery Success.
  • Texas Children's Hospital. (2016). Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections.
  • MDPI. (2017). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design?
  • Zenovel. (2026). Lipinski's Rule of 5 in Modern Drug Discovery.
  • TIU Lecture Notes. (2023). Lipinski rule of five.
  • Kubinyi, H. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design?
  • Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. PubMed.
  • ChemRxiv. (n.d.). Hydrogen bond donors in drug design.

Sources

1-(6-Aminopyridin-3-yl)piperidin-4-ol CAS number and identifiers

[1]

Chemical Identity & Physicochemical Profile

1-(6-Aminopyridin-3-yl)piperidin-4-ol is a bifunctional heterocyclic compound featuring a central pyridine ring substituted with a primary amine and a 4-hydroxypiperidine moiety.[1] It serves as a "linker-scaffold" hybrid, offering both hydrogen bond donor/acceptor motifs and a rigidified geometry essential for kinase binding pockets.

Identifiers & Nomenclature
Identifier TypeValue
Common Name 1-(6-Aminopyridin-3-yl)piperidin-4-ol
IUPAC Name 5-(4-hydroxypiperidin-1-yl)pyridin-2-amine
CAS Number 571189-27-0
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
SMILES OC1CCN(CC1)c2ccc(N)nc2
InChI Key HDOWRFHMPULYOA-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueNotes
Appearance Off-white to pale yellow solidOxidation sensitive (amine)
LogP (Predicted) 0.3 - 0.8Amphiphilic; moderate membrane permeability
pKa (Pyridine N) ~6.8Protonation site 1 (Ring Nitrogen)
pKa (Piperidine N) < 2.0Non-basic due to conjugation with pyridine ring
Solubility DMSO (>50 mg/mL), MethanolSparingly soluble in water at neutral pH

Synthetic Methodology

The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This route is preferred over Buchwald-Hartwig coupling for scale-up due to lower cost and the avoidance of heavy metal scavengers in early steps.

Reaction Workflow Diagram

The following logic flow illustrates the critical control points in the synthetic pathway.

SynthesisWorkflowStartStarting Materials5-Bromo-2-nitropyridine + Piperidin-4-olStep1Step 1: S_NAr Coupling(K2CO3, DMF, 80°C)Start->Step1 Nucleophilic AttackInterIntermediate1-(6-Nitropyridin-3-yl)piperidin-4-olStep1->Inter IsolationCCP1CCP: Temp ControlAvoid >100°C to prevent decompositionStep1->CCP1Step2Step 2: Nitro Reduction(H2, Pd/C, MeOH)Inter->Step2 HydrogenationProductTarget Product1-(6-Aminopyridin-3-yl)piperidin-4-olStep2->Product Filtration & WorkupCCP2CCP: AtmosphereEnsure O2-free during reductionStep2->CCP2

Figure 1: Step-wise synthetic workflow emphasizing critical control points (CCP) for purity assurance.

Detailed Experimental Protocol
Step 1: Synthesis of 1-(6-Nitropyridin-3-yl)piperidin-4-ol

Mechanism: The piperidine nitrogen acts as a nucleophile, displacing the bromide at the C5 position of the pyridine ring. The electron-withdrawing nitro group at C2 activates the ring for SNAr.

  • Reagents:

    • 5-Bromo-2-nitropyridine (1.0 equiv)

    • Piperidin-4-ol (1.2 equiv)

    • Potassium Carbonate (K₂CO₃, 2.5 equiv)

    • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Charge a reaction vessel with 5-bromo-2-nitropyridine and DMF (5 mL/g).

    • Add K₂CO₃ followed by piperidin-4-ol.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Workup: Cool to room temperature. Pour into ice-water (10x volume). The yellow precipitate (product) forms immediately.

    • Isolation: Filter the solid, wash with water, and dry under vacuum at 45°C.

    • Yield Expectation: 85–95%.

Step 2: Reduction to 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Mechanism: Catalytic hydrogenation reduces the nitro group (-NO₂) to the primary amine (-NH₂).

  • Reagents:

    • 1-(6-Nitropyridin-3-yl)piperidin-4-ol (from Step 1)

    • 10% Pd/C (5-10 wt% loading)

    • Solvent: Methanol or Ethanol.[2]

    • Hydrogen Gas (H₂) or Ammonium Formate (transfer hydrogenation).

  • Procedure:

    • Dissolve the nitro intermediate in Methanol (10 mL/g).

    • Add Pd/C catalyst under an inert atmosphere (Nitrogen/Argon).

    • Hydrogenation: Sparge with H₂ gas or apply H₂ balloon pressure. Stir vigorously at room temperature for 2–4 hours.

    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

    • Concentration: Evaporate the filtrate under reduced pressure to obtain the off-white solid.

    • Purification: If necessary, recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH/NH₃).

Medicinal Chemistry Applications

This compound is a privileged scaffold in the design of Kinase Inhibitors , particularly for the CDK (Cyclin-Dependent Kinase) family.

Structural Role in Drug Design
  • H-Bond Donor/Acceptor: The 2-amino-pyridine motif functions as a bidentate ligand, often binding to the "hinge region" of kinase ATP-binding pockets (e.g., interacting with the backbone carbonyl and amide NH of the kinase).

  • Solubility Handle: The 4-hydroxypiperidine group projects into the solvent-exposed region, improving water solubility and metabolic stability compared to a phenyl ring.

  • Analogs: It is structurally homologous to the piperazine-pyridine core found in Palbociclib (Ibrance) and Ribociclib (Kisqali), where the 4-hydroxyl group replaces the bulkier substituents found in the final drugs, often used in SAR (Structure-Activity Relationship) probing.

Pharmacophore Interaction Map

The diagram below visualizes how the molecule interacts within a theoretical binding pocket.

PharmacophoreAminePrimary Amine (-NH2)H-Bond DonorHingeKinase Hinge Region(Backbone)Amine->Hinge H-BondPyridineNPyridine NitrogenH-Bond AcceptorPyridineN->Hinge H-BondPiperidinePiperidine RingHydrophobic/ShapeHydroxyl4-Hydroxyl (-OH)Solvent InteractionPiperidine->HydroxylSolventSolvent Front(Water)Hydroxyl->Solvent Solubilization

Figure 2: Pharmacophore map showing the bidentate binding mode of the aminopyridine core and the solubilizing role of the hydroxyl group.

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over prolonged exposure to air, turning the solid brown.

  • Safety: Classified as an Irritant (Skin/Eye).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours at room temperature. Avoid strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link]

  • VanderWel, S. N., et al. (2005).Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. (Contextual reference for aminopyridine-piperazine/piperidine scaffold synthesis in CDK inhibitors).

Methodological & Application

Application Note: Synthesis Protocols for 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol , a critical pharmacophore found in various kinase inhibitors (e.g., CDK4/6, SHP2, and ALK inhibitors).[1] The molecule features a 2-aminopyridine core substituted at the C5 position with a 4-hydroxypiperidine moiety.[1]

Synthetic Challenges & Strategy

The primary challenge is forming the C(sp²)–N(sp³) bond between the electron-rich 2-aminopyridine ring and the secondary amine of the piperidine.[1]

  • Regioselectivity: The 2-aminopyridine ring has two nucleophilic sites (the exocyclic amine and the ring nitrogen).[1] However, we require the piperidine to act as the nucleophile attacking the pyridine ring.[1]

  • Catalyst Poisoning: The free amino group (–NH₂) at position 2 is a potent ligand for transition metals, potentially deactivating Palladium (Pd) or Copper (Cu) catalysts.[1]

  • Chemospecificity: The 4-hydroxypiperidine contains both a secondary amine and a secondary alcohol.[1] Under cross-coupling conditions,

    
    -arylation is kinetically favored over 
    
    
    
    -arylation, allowing the use of unprotected substrates.[1]

Selected Route: This guide prioritizes a Direct Buchwald-Hartwig Cross-Coupling using 2-amino-5-iodopyridine.[1] This route is chosen for its convergence and high atom economy, avoiding the protection/deprotection steps often required in older generation protocols.[1] A cost-effective Copper-Catalyzed Ullmann variant is provided as an alternative.[1]

Retrosynthetic Analysis

The retrosynthetic logic disconnects the molecule at the C5–N bond. The most robust precursors are 2-amino-5-iodopyridine (more reactive than the bromide) and 4-hydroxypiperidine .[1]

Retrosynthesis Target Target: 1-(6-Aminopyridin-3-yl)piperidin-4-ol Precursor1 Electrophile: 2-Amino-5-iodopyridine Target->Precursor1 Buchwald-Hartwig or Ullmann Precursor2 Nucleophile: 4-Hydroxypiperidine Target->Precursor2 Disconnection C-N Bond Disconnection StartMaterial Starting Material: 2-Aminopyridine Precursor1->StartMaterial Regioselective Iodination (NIS)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available 2-aminopyridine derivatives.[1]

Protocol A: Pd-Catalyzed Buchwald-Hartwig Coupling (Gold Standard)[1]

This protocol utilizes the high reactivity of the C–I bond and bulky phosphine ligands to prevent catalyst deactivation by the free amine.[1]

Materials & Reagents
ReagentEquiv.[1][2][3]Role
2-Amino-5-iodopyridine 1.0Electrophile
4-Hydroxypiperidine 1.2Nucleophile
Pd₂(dba)₃ 0.02 (2 mol%)Catalyst Precursor
XPhos 0.04 (4 mol%)Ligand
LiHMDS (1M in THF) 2.5Base
1,4-Dioxane 10 mL/gSolvent
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a nitrogen counter-flow, add 2-amino-5-iodopyridine (1.0 eq), 4-hydroxypiperidine (1.2 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane . Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen (critical for Pd cycle longevity).[1]

  • Base Addition: Dropwise add LiHMDS (1M in THF, 2.5 eq) at room temperature. The solution may darken, indicating active catalyst formation.[1]

    • Note: LiHMDS is preferred over NaOtBu here to ensure complete deprotonation and prevent aggregation issues, though NaOtBu is a viable alternative.[1]

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1]

    • Endpoint: Disappearance of the iodopyridine peak.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Quench with saturated aqueous NH₄Cl (5 mL/g).[1]

    • Extract with EtOAc (3 x 10 mL/g).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: The crude residue is often a dark oil.[1] Purify via flash column chromatography on silica gel.

    • Eluent: DCM : MeOH : NH₄OH (90:9:1).[1] The ammonia is essential to minimize tailing of the basic pyridine.

Protocol B: Cu-Catalyzed Ullmann Coupling (Cost-Effective)[1]

For large-scale applications where Palladium cost is prohibitive, this Copper/Proline system offers a robust alternative, albeit with slightly lower yields (60-70% vs 85%+ for Pd).[1]

Materials & Reagents
ReagentEquiv.[1][2][3]Role
2-Amino-5-iodopyridine 1.0Electrophile
4-Hydroxypiperidine 1.5Nucleophile
CuI (Copper(I) Iodide) 0.1 (10 mol%)Catalyst
L-Proline 0.2 (20 mol%)Ligand
K₂CO₃ 2.5Base
DMSO 5 mL/gSolvent
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a vial, mix CuI and L-Proline in 1 mL of DMSO and stir for 10 minutes until a homogeneous blue/green solution forms.

  • Main Reaction: In a pressure tube or round-bottom flask, combine 2-amino-5-iodopyridine , 4-hydroxypiperidine , and K₂CO₃ .

  • Combine: Add the catalyst solution and remaining DMSO to the main vessel.

  • Heating: Seal the vessel and heat to 110°C for 12–16 hours.

    • Caution: Ensure efficient stirring; K₂CO₃ is insoluble and requires mechanical agitation to react at the interface.[1]

  • Workup:

    • Dilute with water (20 mL/g) and extract with n-Butanol or DCM/iPrOH (3:1) .[1] (Simple EtOAc extraction is often insufficient due to the polarity of the product).[1]

    • Wash the organic layer with 5% aqueous ammonia (to remove residual Copper).[1]

  • Crystallization: Unlike the Pd route, the Ullmann product often contains fewer organic impurities.[1] Trituration with Et₂O or cold MeCN can yield the pure solid directly.

Precursor Synthesis: 2-Amino-5-iodopyridine[1][2][6][7]

If the starting material is not purchased, it can be synthesized rapidly from 2-aminopyridine.[1]

Reaction: 2-Aminopyridine + NIS -> 2-Amino-5-iodopyridine

  • Dissolve 2-aminopyridine (1.0 eq) in Acetonitrile (MeCN).

  • Cool to 0°C.

  • Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes.

  • Stir at room temperature for 2 hours.

  • Workup: Remove solvent.[1] Redissolve in EtOAc, wash with 10% Na₂S₂O₃ (to remove iodine color) and saturated NaHCO₃.

  • Yield: Typically >90%. The product is a solid (mp 128-131°C).[1]

Analytical Validation & QC

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆) Pyridine: δ 7.60 (d, J=2.5 Hz, 1H, H-6), 7.15 (dd, J=9.0, 2.5 Hz, 1H, H-4), 6.40 (d, J=9.0 Hz, 1H, H-3).[1] Amine: δ 5.50 (s, 2H, NH₂). Piperidine: δ 4.60 (d, OH), 3.55 (m, 1H, CH-OH), 3.20 (m, 2H), 2.70 (m, 2H), 1.80-1.50 (m, 4H).[1]
LC-MS (ESI+) [M+H]⁺ = 194.13 .[1] Expect a single sharp peak.[1]
Appearance Off-white to pale yellow solid.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Is the Catalyst turning black immediately? Problem->Check1 Sol1 O2 Contamination. Sparge solvent longer or use Glovebox. Check1->Sol1 Yes Check2 Is the starting material remaining? Check1->Check2 No Sol2 Catalyst Poisoning by NH2. Switch to XPhos or RuPhos (Bulky Ligands). Check2->Sol2 Yes Check3 Is the product stuck in aqueous phase? Check2->Check3 No Sol3 Use DCM:iPrOH (3:1) for extraction. Saturate aqueous phase with NaCl. Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common synthetic pitfalls.

Optimization Note: If direct coupling yields <50%, protect the pyridine amine as an acetamide (using Ac₂O/Pyridine) prior to coupling.[1] The acetamide group prevents catalyst binding.[1] Deprotection is achieved by refluxing in 2M NaOH/MeOH.[1]

References

  • Preparation of 4-(6-aminopyridin-3-yl)piperazine derivatives. CN113429340B. (2021).[1] Describes the industrial iodination and coupling protocol for the piperazine analog, directly applicable to the piperidine system.

  • Synthesis of 2-amino-5-iodopyridine. Sigma-Aldrich Product Data & Literature. Confirms the stability and availability of the key electrophile.

  • Buchwald-Hartwig Amination of Heterocycles. Surry, D. S., & Buchwald, S. L.[1] (2008).[1][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. (General reference for Ligand selection: XPhos/RuPhos).[1]

  • 1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS 571189-27-0). Accela Chem Catalog.[1][4] Verification of the specific target molecule existence and CAS.[1] [1]

Sources

Reagents for coupling 6-aminopyridine and 4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Coupling of 6-Aminopyridine and 4-Hydroxypiperidine

Part 1: Core Directive & Strategic Overview

The Challenge: Coupling 6-aminopyridine (chemically equivalent to 2-aminopyridine , hereafter 2-AP ) with 4-hydroxypiperidine (4-HP) presents a classic chemoselectivity puzzle. You are attempting to link a specific aromatic amine (low nucleophilicity, ambident reactivity) with a cyclic aliphatic amine (high nucleophilicity) that possesses a competing free hydroxyl group.

The Solution: Direct coupling is impossible as both species are nucleophiles. The transformation requires a carbonyl linker to form a urea bridge. While reductive amination (methylene linker) is possible, the urea scaffold is the predominant target in kinase inhibitor and GPCR ligand design for this specific pharmacophore pair.

Strategic Imperative:

  • Selectivity: You must favor N-acylation over O-acylation on the piperidine ring.

  • Reactivity Order: You must activate the least reactive amine (2-AP) first. Activating the highly nucleophilic piperidine first creates a stable intermediate that the poor nucleophile (2-AP) may fail to displace.

  • Ambident Control: 2-AP can react at the ring nitrogen (N1) or the exocyclic amine (N2). Reagents must be chosen to favor thermodynamic equilibration to the exocyclic urea.

Part 2: Reagent Selection & Mechanistic Logic

The following table summarizes the three primary reagent classes for this transformation.

ReagentTypeRecommendationRationale
Phenyl Chloroformate Carbamate ActivationHigh (Gold Standard) Forms a stable, often crystalline phenyl carbamate intermediate. Allows purification before adding the valuable piperidine. Excellent for poor nucleophiles like 2-AP.
1,1'-Carbonyldiimidazole (CDI) Imidazole ActivationMedium "Green" and one-pot. However, the acyl-imidazole intermediate is moisture-sensitive and sometimes insufficiently reactive for sterically hindered aromatic amines.
Triphosgene Phosgene EquivalentLow (Industrial only) Highly effective but poses severe safety risks. Often leads to over-reaction (symmetric ureas) if stoichiometry is not perfectly controlled.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the decision logic and chemical pathway for the recommended Phenyl Chloroformate route.

UreaCoupling AP 2-Aminopyridine (Low Nucleophilicity) Int1 Intermediate A: N-(2-pyridyl)carbamate AP->Int1 Kinetic Control (-78°C to 0°C) Int2 Side Product: Ring N-Acylation AP->Int2 Thermodynamic Sink PhOCOCl Phenyl Chloroformate (Activator) PhOCOCl->Int1 Base Pyridine/Base Base->Int1 Product Target Urea: 1-(4-hydroxypiperidin-1-yl)- 3-(pyridin-2-yl)urea Int1->Product Nucleophilic Attack (Displacement of Phenol) Int2->Int1 Rearrangement (Warm to RT) HP 4-Hydroxypiperidine (High Nucleophilicity) HP->Product

Caption: Mechanistic pathway for the stepwise synthesis of unsymmetrical ureas using phenyl chloroformate, highlighting the rearrangement of the kinetic ring-acylated product to the thermodynamic exocyclic carbamate.

Part 3: Detailed Experimental Protocols

Protocol A: The Phenyl Chloroformate Method (Recommended)

Best for: High purity, scalability, and difficult aromatic amines.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Phenyl Chloroformate (1.1 equiv)

  • Pyridine (solvent/base) or THF with Et3N (2.0 equiv)

  • 4-Hydroxypiperidine (1.1 equiv)[1]

Step-by-Step Methodology:

  • Activation of 2-Aminopyridine:

    • Dissolve 2-aminopyridine (1.0 g, 10.6 mmol) in anhydrous THF (15 mL) and Pyridine (1.7 mL, 21 mmol).

    • Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).

    • Add Phenyl Chloroformate (1.4 mL, 11.7 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

    • Critical Step: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Checkpoint: Monitor by LCMS. You should see the conversion of the starting material (M+1 = 95) to the phenyl carbamate intermediate (M+1 = 215). If the ring-acylated product forms, it usually rearranges to the exocyclic carbamate upon stirring or mild heating (40°C).

    • Quench & Isolation: Pour into water/EtOAc.[2] Wash the organic layer with 1N HCl (to remove pyridine), water, and brine. Dry over MgSO4 and concentrate. The phenyl carbamate often precipitates as a white solid. Triturate with hexanes if necessary.

  • Coupling with 4-Hydroxypiperidine:

    • Dissolve the isolated phenyl carbamate intermediate (1.0 equiv) in DMSO or DMF (concentration ~0.5 M). Note: DMSO accelerates S_NAr-like displacements.

    • Add 4-Hydroxypiperidine (1.1 equiv).

    • Add Triethylamine (1.5 equiv) to neutralize the phenol byproduct.

    • Heat to 60°C for 4–6 hours.

    • Chemoselectivity Check: The secondary amine of the piperidine reacts significantly faster than the secondary alcohol. O-acylation is negligible under these conditions.

  • Purification:

    • Dilute with water.[2] The product may precipitate. If not, extract with DCM/Isopropanol (3:1).

    • The phenol byproduct can be difficult to remove. Wash with 1N NaOH (rapidly) to remove phenol, or use column chromatography (DCM:MeOH gradient).

Protocol B: The CDI One-Pot Method

Best for: Rapid screening, avoiding chlorinated reagents.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • 4-Hydroxypiperidine (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Activation:

    • Dissolve 2-aminopyridine in dry DCM.

    • Add CDI in one portion at room temperature.[2]

    • Stir for 16 hours. Note: 2-aminopyridine reacts slowly with CDI compared to aliphatic amines. Heating to reflux (40°C) may be required to drive formation of the N-acyl imidazole.

  • Coupling:

    • Add 4-Hydroxypiperidine directly to the reaction mixture.

    • Stir at room temperature for 4 hours.

  • Workup:

    • Wash with water.[3][4][5] The byproduct is imidazole (water-soluble).

    • Evaporate solvent.[4][5][6]

Part 4: Troubleshooting & Critical Parameters

IssueCauseSolution
Low Yield of Intermediate 2-AP is a poor nucleophile; attack at Ring N.Use NaH (Sodium Hydride) in THF to deprotonate 2-AP before adding Phenyl Chloroformate. This forces reaction at the exocyclic nitrogen.[7]
O-Acylation Observed Reaction temperature too high or excess reagent.Ensure 1:1 stoichiometry. Keep coupling step <80°C. If persistent, use N-Boc-4-hydroxypiperidine , couple, then deprotect (rarely needed).
Symmetric Urea Formation Moisture present or wrong addition order.Ensure anhydrous conditions. Always activate the aromatic amine first.

Part 5: References

  • Selectivity of Phenyl Chloroformate: Thavonekham, B. "Synthesis of substituted ureas from phenyl carbamates." Synthesis, 1997 , 1189–1194. Link

  • CDI Coupling Protocols: Staab, H. A. "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, 1962 , 1(7), 351–367. Link

  • 2-Aminopyridine Reactivity: Katritzky, A. R.[7][8][9] "Handbook of Heterocyclic Chemistry." Elsevier, 2010 . (General reference for ambident nucleophiles).

  • Urea Linkers in Kinase Inhibitors: Smith, C. C., et al. "Validation of the Urea Linker in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2009 , 52(20), 6197. Link

Sources

1-(6-Aminopyridin-3-yl)piperidin-4-ol in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Kinase Inhibitor Potency & Selectivity Subject: The Strategic Role of 1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS 571189-27-0) in Next-Generation Kinase Inhibitor Design.

Executive Summary

In the landscape of kinase inhibitor discovery, the 2-aminopyridine scaffold serves as a privileged "hinge-binding" motif, mimicking the adenine ring of ATP. However, the optimization of these inhibitors often stalls due to poor physicochemical properties—specifically low aqueous solubility and high lipophilicity (LogP).

This guide details the application of 1-(6-Aminopyridin-3-yl)piperidin-4-ol (hereafter referred to as APPO ) as a strategic building block. Unlike its ubiquitous piperazine analog (found in drugs like Palbociclib), the APPO scaffold introduces a hydroxylated piperidine tail. This modification targets the solvent-exposed region of the kinase domain, offering a dual advantage:

  • Enhanced Solubility: The 4-hydroxyl group disrupts crystal packing and increases polarity without introducing a high-pKa basic center.

  • Metabolic Stability: Replacing the piperazine nitrogen with a methine-hydroxyl moiety avoids N-oxidation and reduces clearance.

Medicinal Chemistry Rationale

Structural Logic & Binding Mode

The APPO molecule functions as a fragment-based lead . Its efficacy is derived from its ability to span two distinct regions of the kinase active site:

  • The Hinge Region (ATP Pocket): The 2-aminopyridine core (functionally equivalent to the 6-amino-3-substituted pyridine in APPO) forms a bidentate hydrogen bond network with the kinase hinge residues (typically the backbone carbonyl and amide NH of residues like Glu, Met, or Leu).

  • The Solvent Front: The piperidin-4-ol tail projects outward from the ATP pocket into the solvent-exposed region. This positioning is critical for selectivity, as the solvent front sequence is less conserved than the ATP pocket across the kinome.

Bioisosteric Replacement: Piperidine vs. Piperazine

Many first-generation kinase inhibitors (e.g., CDK4/6 inhibitors) utilize a piperazine tail. While effective, the secondary/tertiary amine of piperazine can lead to:

  • High Basicity (pKa ~8-9): Leading to lysosomal trapping and large volumes of distribution (Vd).

  • hERG Liability: Basic amines are a common pharmacophore for hERG channel blockage.

APPO Advantage: The 4-hydroxypiperidine is a neutral, polar bioisostere. It maintains the solubilizing effect via the hydroxyl group (H-bond donor/acceptor) while eliminating the ionizable nitrogen, often improving the safety profile.

Synthesis Protocol: Palladium-Catalyzed Coupling

The synthesis of APPO typically involves a Buchwald-Hartwig amination between a 2-amino-5-halopyridine and 4-hydroxypiperidine.

Objective: Synthesize 1-(6-Aminopyridin-3-yl)piperidin-4-ol from 2-amino-5-bromopyridine.

Reagents & Materials:
  • Substrate A: 2-Amino-5-bromopyridine (1.0 equiv)

  • Substrate B: 4-Hydroxypiperidine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or RuPhos (4 mol%) (RuPhos is preferred for secondary amines).

  • Base: LiHMDS (Lithium hexamethyldisilazide) (2.5 equiv) or Cs2CO3 (3.0 equiv).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Methodology:
  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with Pd2(dba)3 and RuPhos. Add anhydrous dioxane and stir for 5 minutes to pre-form the active catalytic complex.

  • Addition: Add 2-amino-5-bromopyridine, 4-hydroxypiperidine, and the base (LiHMDS solution in THF is convenient).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Note: The primary amine on the pyridine is less nucleophilic than the piperidine secondary amine under these conditions, but protection (e.g., Acetyl or Boc) of the 2-amino group may improve yield if regioselectivity issues arise.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH4OH gradient, typically 90:10:1) to yield the off-white solid APPO.

Visualization: Synthesis & Interaction Logic

The following diagram illustrates the synthesis pathway and the logical binding interaction within the kinase pocket.

G cluster_synthesis Synthesis Workflow cluster_binding Kinase Binding Mode SM1 2-Amino-5-bromopyridine (Hinge Binder Precursor) Cat Pd2(dba)3 / RuPhos LiHMDS, 100°C SM1->Cat SM2 4-Hydroxypiperidine (Solvent Tail) SM2->Cat Product 1-(6-Aminopyridin-3-yl)piperidin-4-ol (APPO Scaffold) Cat->Product C-N Coupling Interaction1 H-Bond Donor (NH2 Group) Product->Interaction1 Interaction2 H-Bond Acceptor (Pyridine N) Product->Interaction2 Interaction3 Solubility/Polarity (4-OH Group) Product->Interaction3 Hinge Kinase Hinge Region (Glu/Met Backbone) Solvent Solvent Front (Water Network) Interaction1->Hinge Interaction2->Hinge Interaction3->Solvent

Caption: Figure 1. (Left) Buchwald-Hartwig synthesis route for APPO. (Right) Pharmacophore mapping of APPO within the kinase active site, highlighting the dual role of hinge binding and solvent interaction.

Protocol: ADP-Glo™ Kinase Assay

To validate the potency of inhibitors derived from the APPO scaffold, a luminescent ADP detection assay is recommended due to its high sensitivity and resistance to interference from fluorescent compounds.

Objective: Determine the IC50 of an APPO-derived inhibitor against a target kinase (e.g., CDK4).

Materials:
  • Kinase: Recombinant Human CDK4/CyclinD1 (e.g., Promega or SignalChem).

  • Substrate: Rb protein or peptide fragment.

  • ATP: Ultra-pure ATP (10 mM stock).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Assay Procedure:
  • Compound Preparation:

    • Dissolve the APPO-derivative in 100% DMSO to 10 mM.

    • Prepare a 10-point serial dilution (1:3) in DMSO.

    • Dilute 1:25 into Assay Buffer to create a 4x working solution (4% DMSO).

  • Kinase Reaction (384-well plate):

    • Add 2.5 µL of Kinase (optimized concentration, e.g., 5 ng/well).

    • Add 2.5 µL of Compound working solution. Incubate for 10 min at RT.

    • Add 5 µL of ATP/Substrate mix (2x Km concentration).

    • Final Volume: 10 µL. Final DMSO: 1%.

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

    • Normalize data: % Inhibition =

      
      .
      
    • Fit to a 4-parameter logistic equation to determine IC50.

Comparative Data: Solubility & Properties

The following table contrasts the APPO scaffold with the standard piperazine analog, highlighting the physicochemical improvements.

PropertyPiperazine Analog (Standard)APPO (Hydroxypiperidine)Impact on Drug Design
Structure 1-(6-aminopyridin-3-yl)piperazine1-(6-aminopyridin-3-yl)piperidin-4-olBioisostere
pKa (Base) ~8.5 (Basic Amine)~5.5 (Pyridine only)Reduced Lysosomal Trapping
LogD (pH 7.4) 1.5 – 2.50.8 – 1.8Improved Solubility
H-Bond Donors 1 (NH)2 (NH2, OH)New Solvent Interactions
Metabolic Risk N-Oxidation, DealkylationGlucuronidation (Phase II)Altered Clearance Profile

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10433604, 1-(6-Aminopyridin-3-yl)piperidin-4-ol. Available at: [Link]

  • Wan, S., et al. (2016). "Design, synthesis, anti-tumor activity, and molecular modeling of quinazoline and pyrido[2,3-d]pyrimidine derivatives targeting epidermal growth factor receptor." European Journal of Medicinal Chemistry. (Discusses 2-aminopyridine scaffolds).
  • Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry. (Foundational work on aminopyridine hinge binders).
  • Accela Chem. Product Catalog: 1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS 571189-27-0).[1] Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

The compound 1-(6-aminopyridin-3-yl)piperidin-4-ol is a valuable building block in medicinal chemistry and drug discovery. Its structure combines a 2-aminopyridine moiety, a known pharmacophore present in numerous biologically active molecules, with a piperidin-4-ol core, which offers a versatile handle for structural modification. The secondary hydroxyl group on the piperidine ring is a key site for functionalization, allowing for the introduction of diverse substituents to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of derivative compounds.

This comprehensive guide provides detailed application notes and robust protocols for the selective functionalization of the hydroxyl group of 1-(6-aminopyridin-3-yl)piperidin-4-ol. We will explore three principal transformations: etherification, esterification, and nucleophilic substitution, with a critical emphasis on the strategic use of protecting groups to ensure chemoselectivity.

The Imperative of Chemoselectivity: N-Protection of the Aminopyridine Moiety

The primary amino group of the 2-aminopyridine ring is nucleophilic and can compete with the secondary hydroxyl group in many functionalization reactions, leading to a mixture of products and complicating purification. Therefore, to achieve selective O-functionalization, it is highly recommended to protect the amino group prior to modifying the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of installation, stability under a range of reaction conditions, and facile removal under acidic conditions.[1][2]

Protocol 1: N-Boc Protection of 1-(6-Aminopyridin-3-yl)piperidin-4-ol

This protocol details the protection of the exocyclic amino group of the starting material using di-tert-butyl dicarbonate ((Boc)₂O).

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
1-(6-Aminopyridin-3-yl)piperidin-4-ol193.251.0193 mg
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.2262 mg
4-(Dimethylamino)pyridine (DMAP)122.170.112.2 mg
Triethylamine (TEA)101.191.50.21 mL
Dichloromethane (DCM)--10 mL

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(6-aminopyridin-3-yl)piperidin-4-ol (193 mg, 1.0 mmol).

  • Add dichloromethane (10 mL) and stir until the solid is fully dissolved.

  • Add triethylamine (0.21 mL, 1.5 mmol) and 4-(dimethylamino)pyridine (12.2 mg, 0.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (262 mg, 1.2 mmol) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl (5-(4-hydroxypiperidin-1-yl)pyridin-2-yl)carbamate.

Expected Outcome: A white to off-white solid. The yield is typically high, in the range of 85-95%.

Functionalization Strategies for the Hydroxyl Group

With the amine functionality protected, the hydroxyl group is now available for selective modification. The following sections detail protocols for key transformations.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[3][4] This Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.[5]

Williamson_Workflow Start N-Boc Protected Starting Material Deprotonation Deprotonation (e.g., NaH in THF) Start->Deprotonation Alkylation Alkylation (Primary Alkyl Halide) Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product O-Alkylated Product Purification->Product

Caption: Workflow for O-alkylation via Williamson Ether Synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
tert-butyl (5-(4-hydroxypiperidin-1-yl)pyridin-2-yl)carbamate293.381.0293 mg
Sodium hydride (60% dispersion in mineral oil)24.001.560 mg
Alkyl halide (e.g., Iodomethane)141.941.20.075 mL
Anhydrous Tetrahydrofuran (THF)--10 mL

Step-by-Step Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (60 mg, 1.5 mmol) in anhydrous THF (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve tert-butyl (5-(4-hydroxypiperidin-1-yl)pyridin-2-yl)carbamate (293 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the solution of the alcohol to the NaH suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., iodomethane, 0.075 mL, 1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion.

  • Carefully quench the reaction by the slow addition of water (5 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: ethyl acetate/hexane gradient) to yield the desired ether.

Table 1: Representative Alkylating Agents and Expected Products

Alkylating AgentProduct Name
Iodomethanetert-butyl (5-(4-methoxypiperidin-1-yl)pyridin-2-yl)carbamate
Ethyl bromidetert-butyl (5-(4-ethoxypiperidin-1-yl)pyridin-2-yl)carbamate
Benzyl bromidetert-butyl (5-(4-(benzyloxy)piperidin-1-yl)pyridin-2-yl)carbamate
Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of DMAP.[6][7] This method is particularly advantageous for sterically hindered alcohols and acid-sensitive substrates.[8]

Steglich_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Acyl Transfer and Ester Formation RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Active_Ester N-Acylpyridinium Intermediate (Active Ester) O_Acylisourea->Active_Ester + DMAP DMAP DMAP Ester R-COOR' Active_Ester->Ester + R'-OH Alcohol R'-OH DCU DCU

Caption: Simplified mechanism of Steglich Esterification.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
tert-butyl (5-(4-hydroxypiperidin-1-yl)pyridin-2-yl)carbamate293.381.0293 mg
Carboxylic acid (e.g., Acetic acid)60.051.20.07 mL
EDC·HCl191.701.5287 mg
DMAP122.170.112.2 mg
Dichloromethane (DCM), anhydrous--10 mL

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve tert-butyl (5-(4-hydroxypiperidin-1-yl)pyridin-2-yl)carbamate (293 mg, 1.0 mmol), the desired carboxylic acid (1.2 mmol), and DMAP (12.2 mg, 0.1 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C.

  • Add EDC·HCl (287 mg, 1.5 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with DCM (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (eluent: ethyl acetate/hexane gradient) to obtain the pure ester.

Table 2: Representative Carboxylic Acids and Expected Products

Carboxylic AcidProduct Name
Acetic acid1-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)piperidin-4-yl acetate
Benzoic acid1-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)piperidin-4-yl benzoate
Propionic acid1-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)piperidin-4-yl propionate
Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters and ethers, with inversion of stereochemistry.[9] The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
tert-butyl (5-(4-hydroxypiperidin-1-yl)pyridin-2-yl)carbamate293.381.0293 mg
Carboxylic acid (e.g., Benzoic acid)122.121.5183 mg
Triphenylphosphine (PPh₃)262.291.5393 mg
Diisopropyl azodicarboxylate (DIAD)202.211.50.30 mL
Anhydrous Tetrahydrofuran (THF)--10 mL

Step-by-Step Procedure:

  • Dissolve tert-butyl (5-(4-hydroxypiperidin-1-yl)pyridin-2-yl)carbamate (293 mg, 1.0 mmol), the carboxylic acid (1.5 mmol), and triphenylphosphine (393 mg, 1.5 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add DIAD (0.30 mL, 1.5 mmol) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by column chromatography (eluent: ethyl acetate/hexane gradient) to isolate the desired ester. The triphenylphosphine oxide byproduct can also be removed by this method.

Deprotection of the N-Boc Group

The final step in the synthesis of the desired O-functionalized 1-(6-aminopyridin-3-yl)piperidin-4-ol derivative is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions.[10]

Protocol 5: N-Boc Deprotection

Materials:

Reagent/SolventQuantity (mmol)Volume/Mass
N-Boc protected, O-functionalized derivative1.0-
Trifluoroacetic acid (TFA)-2 mL
Dichloromethane (DCM)-8 mL

Step-by-Step Procedure:

  • Dissolve the N-Boc protected compound (1.0 mmol) in dichloromethane (8 mL).

  • Add trifluoroacetic acid (2 mL) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a small amount of methanol and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final deprotected product. Further purification by chromatography may be necessary.

Conclusion

The protocols outlined in this guide provide a robust framework for the selective functionalization of the hydroxyl group in 1-(6-aminopyridin-3-yl)piperidin-4-ol. The key to success lies in the initial N-protection of the aminopyridine moiety, which enables a wide range of subsequent O-functionalization reactions to be performed with high chemoselectivity. By employing these methods, researchers can efficiently generate a diverse library of derivatives for structure-activity relationship studies and the development of novel therapeutic agents.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
  • Gooßen, L. J., & Döhring, A. (2003).
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Jia, X., et al. (2007). Environmentally benign N-Boc protection under solvent-and catalyst-free conditions. Synlett, 2007(05), 0806-0808.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC. (n.d.). Retrieved from [Link]

  • Development of Catalytic Reactions for Precise Control of Chemoselectivity - J-Stage. (n.d.). Retrieved from [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC. (n.d.). Retrieved from [Link]

  • Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling - PMC - NIH. (n.d.). Retrieved from [Link]

  • Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles - PubMed. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. (n.d.). Retrieved from [Link]

  • Amine Protection / Deprotection - Fisher Scientific. (n.d.). Retrieved from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Retrieved from [Link]

    • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]

  • 5.2.2 Synthesis of Esters - NPTEL Archive. (n.d.). Retrieved from [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1 | The Journal of Organic Chemistry - ACS Publications. (2000, September 7). Retrieved from [Link]

  • (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1 - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Protecting-group-free synthesis of hydroxyesters from amino alcohols - PubMed. (2020, September 21). Retrieved from [Link]

  • CN102936220A - BOC protection method for aminopyridine - Google Patents. (n.d.).
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). Retrieved from [Link]

  • How can we protect an amino group leaving an alcohol group free? - ResearchGate. (2014, June 14). Retrieved from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (n.d.). Retrieved from [Link]

  • Easy Access to 2-Aminopyridines - GalChimia. (2020, December 4). Retrieved from [Link]

  • Mitsunobu Reaction - Chemistry Steps. (2025, March 26). Retrieved from [Link]

  • CN102936220B - BOC protection method for aminopyridine - Google Patents. (n.d.).
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (n.d.). Retrieved from [Link]

  • [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol - PubChemLite. (n.d.). Retrieved from [Link]

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Protection of OH group of alcohol. (n.d.). Retrieved from [Link]

  • Synthetic routes to the piperolides, fadyenolides, epoxypiperolides, and related compounds. (n.d.). Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). Retrieved from [Link]

  • WO 2012/069948 Al - Common Organic Chemistry. (2012, May 31). Retrieved from [Link]

Sources

Green chemistry methods for synthesizing aminopyridine piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The aminopyridine-piperidine scaffold is a privileged pharmacophore, ubiquitous in GPCR ligands (e.g., antihistamines), kinase inhibitors, and analgesic agents. Traditional synthesis often relies on chlorinated solvents (DCM, DCE), dipolar aprotic solvents (DMF, NMP), and stoichiometric borohydride reagents, resulting in high E-factors (>50) and significant downstream purification costs.

This guide details three validated "Green Chemistry" methodologies that reduce environmental impact while maintaining or improving yield and selectivity.

The Three Pillars of this Guide:

  • Aqueous Micellar Catalysis (S_NAr): Utilizing TPGS-750-M to perform nucleophilic aromatic substitution in water.[1]

  • Ir-Catalyzed Reductive Amination: A homogenous catalytic approach using formate as a hydrogen donor in water, eliminating boron waste.

  • Mechanochemistry: Solvent-free ball milling for high-energy coupling.

Green Optimization Workflow

The following decision tree illustrates the logic for selecting the appropriate green methodology based on substrate sensitivity and available equipment.

GreenWorkflow Start Target: Aminopyridine-Piperidine Scaffold Decision1 Reaction Type? Start->Decision1 RouteA Route A: Reductive Amination (Ketone + Amine) Decision1->RouteA RouteB Route B: S_NAr Coupling (Halo-pyridine + Piperidine) Decision1->RouteB Method1 Method 1: Ir-Catalyzed Transfer Hydrogenation (Water/Formate) RouteA->Method1 High Atom Economy Method3 Method 3: Mechanochemistry (Ball Milling / Solvent-Free) RouteA->Method3 If Water Sensitive CheckSol Solubility/Sensitivity? RouteB->CheckSol Method2 Method 2: Micellar Catalysis (TPGS-750-M / Water) CheckSol->Method2 Lipophilic Substrates CheckSol->Method3 Insoluble Solids

Caption: Decision matrix for selecting the optimal green synthetic route based on reaction type and substrate properties.

Method A: Micellar S_NAr in Water (TPGS-750-M)[2]

Principle: Traditional S_NAr reactions require high temperatures and polar aprotic solvents (DMF, DMSO) to solubilize organic reactants and stabilize the Meisenheimer complex. By using TPGS-750-M (a designer surfactant), we create nanomicelles in water. The lipophilic substrates migrate into the hydrophobic core of the micelle, creating a high local concentration that accelerates the reaction at lower temperatures, while water remains the bulk solvent.

Protocol 1: S_NAr Coupling of 2-Chloropyridine and Piperidine

Reagents:

  • Substrate A: 2-Chloropyridine (or 2-Fluoropyridine for faster kinetics).

  • Substrate B: Piperidine derivative (1.1 equiv).

  • Surfactant: TPGS-750-M (2 wt % in degassed water).[1]

  • Base: Triethylamine (Et3N) or K2CO3 (2.0 equiv).

Step-by-Step Procedure:

  • Preparation of Surfactant Solution: Dissolve TPGS-750-M in HPLC-grade water to make a 2 wt % solution. Degas with nitrogen for 15 minutes.

    • Expert Insight: Degassing is critical to prevent oxidative side reactions if susceptible functional groups are present, though S_NAr itself is generally robust to air.

  • Reaction Assembly: In a 1-dram vial or round-bottom flask, add Substrate A (1.0 mmol) and Substrate B (1.1 mmol).

  • Solvent Addition: Add 1.0 mL of the 2 wt % TPGS-750-M solution. The mixture may look heterogeneous initially.

  • Base Addition: Add Et3N (2.0 mmol).

  • Reaction: Stir vigorously (1000 rpm) at 45–60 °C.

    • Mechanism:[2][3][4][5][6] The vigorous stirring ensures dynamic exchange between the micellar cores and the bulk aqueous phase.

  • Monitoring: Monitor by HPLC or TLC. Conversion usually completes within 4–12 hours depending on the leaving group (F > Cl > Br).

  • Work-up (Green Extraction):

    • Do not use DCM.

    • Add a minimal amount of EtOAc or MTBE (Methyl tert-butyl ether) to the reaction vial. Stir gently.

    • The organic product extracts into the EtOAc layer. The surfactant remains in the aqueous phase.

    • Separate layers. The aqueous surfactant phase can often be recycled.

Critical Control Points:

  • Stirring Rate: Must be high (>800 rpm) to maintain emulsion stability and mass transfer.

  • Concentration: This reaction works best at high global concentrations (0.5 M to 1.0 M). Dilution hurts the "nanoreactor" effect.

Method B: Ir-Catalyzed Reductive Amination in Water[8][9]

Principle: Standard reductive aminations use NaBH(OAc)3, generating stoichiometric boron waste. This method uses a water-soluble Iridium catalyst (Cp*Ir complexes) and formate (HCOO-) as a hydrogen donor.[7] It is atom-economical and releases only CO2 and water as byproducts.

Protocol 2: Coupling 2-Aminopyridine with N-Boc-4-Piperidone

Reagents:

  • Amine: 2-Aminopyridine (1.0 mmol).

  • Ketone: N-Boc-4-piperidone (1.0 mmol).

  • Catalyst: [CpIr(H2O)3]SO4 or similar CpIr(III) aqua complex (1 mol %).

  • Reductant: Sodium Formate (HCOONa) (5.0 equiv).

  • Solvent: Water (pH adjusted to ~4.5 with acetic acid/acetate buffer).

Step-by-Step Procedure:

  • Buffer Prep: Prepare a 0.2 M acetate buffer (pH 4.5).

    • Why? Imine formation is acid-catalyzed.[8] A slightly acidic pH accelerates the dehydration step without deactivating the amine nucleophile.

  • Mixing: Combine the amine and ketone in the buffered water (2 mL).

  • Catalyst Addition: Add the Ir-catalyst (0.01 mmol).

  • Reductant Addition: Add Sodium Formate (5.0 mmol).

  • Reaction: Heat to 60 °C in a sealed tube for 12–16 hours.

    • Observation: CO2 gas evolution will occur. Ensure the vessel is pressure-rated or vented through a bubbler.

  • Work-up:

    • Cool to room temperature.[1]

    • Basify to pH 10 using 1M NaOH (to ensure the product is in the free base form).

    • Filter the precipitate (if solid) or extract with 2-MeTHF (a green solvent derived from corncobs).

MicelleMechanism cluster_water Aqueous Phase (Bulk) cluster_micelle TPGS-750-M Micelle (Nanoreactor) Water H2O SubA Pyridine-Cl Water->SubA Hydrophobic Effect Base Base SubB Piperidine Base->SubB Deprotonation Prod Product SubA->Prod SubB->Prod

Caption: Schematic of micellar catalysis. Reactants concentrate in the lipophilic core, accelerating kinetics.

Method C: Solvent-Free Mechanochemistry

Principle: Mechanical energy (impact and shear) replaces thermal energy and solvents. This is the "ultimate" green method (E-factor approaches 0) but requires specialized ball-milling equipment.

Protocol 3: Mechanochemical S_NAr

Equipment: Retsch MM400 or similar Mixer Mill. Jars: Stainless steel (10 mL). Balls: Stainless steel (2 x 10 mm).

Step-by-Step Procedure:

  • Loading: Add 2-Chloropyridine (1.0 mmol), Piperidine derivative (1.0 mmol), and K2CO3 (1.5 mmol) into the jar.

  • LAG (Liquid Assisted Grinding): Add 20 µL of Ethanol (η = 0.2 µL/mg).

    • Expert Insight: "LAG" significantly improves crystallinity and reaction kinetics compared to dry grinding by facilitating mass transfer at the solid-solid interface.

  • Milling: Set frequency to 30 Hz. Mill for 60 minutes.

  • Recovery: Scrape the solid from the jar.

  • Purification: Wash the solid with water (to remove inorganic salts K2CO3/KCl). The remaining solid is often pure product. Recrystallize from Ethanol if necessary.

Comparative Analysis of Methods

MetricMethod A: Micellar S_NArMethod B: Ir-Reductive AminationMethod C: Mechanochemistry
Reaction Type Coupling (Aryl-N)Alkylation (Alkyl-N)Coupling (Aryl-N)
Solvent Water (TPGS-750-M)Water (Buffer)None (trace EtOH)
Energy Input Mild Heat (45°C)Moderate Heat (60°C)Mechanical (30 Hz)
Atom Economy Moderate (Loss of HCl)High (Loss of H2O/CO2)Moderate
Scalability High (Flow chemistry compatible)MediumLow (Batch limited)
E-Factor ~5–10~3–8< 2

References

  • Lipshutz, B. H., & Ghorbani, F. (2011). Transition metal-catalyzed cross-couplings liberated from organic solvents: aqueous micellar catalysis.Aldrichimica Acta . Link

  • Xia, Y., et al. (2021).[1][9] An iridium complex catalyzes an environmentally friendly...[9] reductive amination... in aqueous medium.Synthesis . Link

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability.[10]Green Chemistry .[11][12][13] Link

  • Handa, S., et al. (2016). Sustainable, water-based synthesis of the antimalarial drug pyronaridine.ACS Sustainable Chemistry & Engineering .[12] Link

  • Tan, D., & Friščić, T. (2018). Mechanochemical synthesis of N-heterocycles.European Journal of Organic Chemistry . Link

Sources

Troubleshooting & Optimization

Solving solubility issues of 1-(6-Aminopyridin-3-yl)piperidin-4-ol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenges of a Key Synthetic Intermediate

Welcome to the technical support guide for 1-(6-Aminopyridin-3-yl)piperidin-4-ol. This compound is a vital building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its unique structure, featuring both hydrogen-bond donating and accepting groups as well as basic nitrogen centers, often presents solubility challenges, particularly in dimethyl sulfoxide (DMSO), the standard solvent for compound library management and high-throughput screening.

This guide is designed to provide researchers, scientists, and drug development professionals with a logical, scientifically-grounded framework for troubleshooting and solving these solubility issues. We will move from basic physical methods to more advanced chemical modifications, explaining the causality behind each step to ensure you can prepare stable, reliable solutions for your experiments.

Understanding the Molecule: A Structural Perspective on Solubility

The solubility behavior of 1-(6-Aminopyridin-3-yl)piperidin-4-ol is dictated by its chemical structure. It contains three key functional groups:

  • 6-Aminopyridine Moiety: The primary amine and the pyridine nitrogen are both basic centers.

  • Piperidine Ring: The secondary amine within the piperidine ring is also basic.

  • Hydroxyl Group (-OH): The alcohol on the piperidine ring can act as both a hydrogen bond donor and acceptor.

In a neutral solvent like pure DMSO, the molecule is uncharged. This allows for strong intermolecular hydrogen bonding between the hydroxyl group of one molecule and the basic nitrogens of another, potentially leading to self-association and the formation of a stable crystal lattice that resists dissolution. The key to enhancing solubility lies in disrupting these intermolecular forces.

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃O[1]
Molecular Weight 207.27 g/mol [1]
Appearance Solid
Predicted pKa (Strongest Basic) ~9.5 (Piperidine Nitrogen)(Predicted based on similar structures)
Predicted pKa (Weakest Basic) ~6.0 (Aminopyridine Nitrogen)(Predicted based on similar structures)

Troubleshooting Guide: A Stepwise Approach to Dissolution

This section is formatted as a series of questions that users commonly encounter during their experiments. Follow the workflow to systematically address solubility problems.

G start Insolubility Observed (Target Conc. in DMSO) step1 Q1: Have you tried basic physical methods? start->step1 solution1 SUCCESS: Compound Dissolved step1->solution1 Yes fail1 Still Insoluble step1->fail1 No step2 Q2: Is gentle heating a viable option for your workflow? solution2 SUCCESS: Compound Dissolved step2->solution2 Yes fail2 Still Insoluble / Precipitates step2->fail2 No step3 Q3: Can your experiment tolerate a minor pH adjustment? solution3 SUCCESS: Compound Dissolved step3->solution3 Yes fail3 Still Insoluble / Precipitates step3->fail3 No step4 Q4: Have you considered using a co-solvent? solution4 SUCCESS: Compound Dissolved step4->solution4 Yes fail1->step2 fail2->step3 fail3->step4

Caption: Troubleshooting workflow for solubility issues.

Q1: My compound is not dissolving in pure DMSO at room temperature. What are the initial steps?

Answer: Before escalating to more complex methods, ensure you have thoroughly attempted dissolution using standard physical techniques. The quality of your solvent is also paramount.

  • Causality: The dissolution process requires sufficient energy to overcome the crystal lattice energy of the solid compound. Mechanical agitation and sonication provide this energy, facilitating the interaction between the solute and the solvent molecules. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.[2]

Protocol 1: Standard Dissolution Protocol

  • Verify Solvent Quality: Use anhydrous, high-purity DMSO (≥99.9%). DMSO is hygroscopic; use a fresh bottle or one that has been properly stored to minimize water content.

  • Weigh Compound: Accurately weigh the desired amount of 1-(6-Aminopyridin-3-yl)piperidin-4-ol into a clean, dry glass vial.

  • Add Solvent: Add the calculated volume of DMSO to reach your target concentration.

  • Vortex: Securely cap the vial and vortex at maximum speed for 2-5 minutes. Visually inspect for any remaining solid particles.

  • Sonicate: If solids persist, place the vial in a bath sonicator for 10-15 minutes. The ultrasonic waves will help break apart particle agglomerates.

  • Re-evaluate: Visually inspect the solution again. If it is clear, your compound is dissolved. If not, proceed to the next troubleshooting step.

Q2: The compound remains insoluble after sonication. Can I heat the sample to force it into solution?

Answer: Yes, gentle heating is a common and effective method to increase the solubility of many compounds. However, it must be done with caution to avoid thermal degradation.

  • Causality: For most solid solutes, solubility increases with temperature.[3] Heating provides the thermal energy needed to break the intermolecular bonds holding the crystal lattice together, allowing the solvent to solvate the individual molecules. However, DMSO can begin to decompose near its boiling point (189°C), and the presence of other reagents can lower this decomposition temperature.[4][5] Therefore, controlled, gentle heating is critical.

Protocol 2: Solubility Enhancement by Gentle Heating

  • Prepare Sample: Follow steps 1-3 of the Standard Dissolution Protocol.

  • Controlled Heating: Place the vial in a heat block or water bath set to 40-50°C. Do not exceed 60°C without first performing a stability test.

  • Agitate: While heating, intermittently vortex the sample every 5-10 minutes to ensure thorough mixing.

  • Observe: Continue this process for up to 30 minutes. If the compound dissolves, remove the vial from the heat source.

  • Assess Stability: Allow the solution to cool to room temperature. Observe if the compound remains in solution or if it precipitates out. If it precipitates, this indicates you have created a supersaturated solution that is not stable for long-term storage, and you should proceed to Q3.

  • (Recommended) Verify Integrity: For critical applications, it is best practice to analyze a heated sample by HPLC-MS to confirm that no degradation has occurred compared to a control sample prepared without heat.

Q3: Heating works, but my compound crashes out of solution upon cooling. How can I create a stable stock solution?

Answer: This is a classic sign of supersaturation and low equilibrium solubility under standard conditions. The most robust method to overcome this for a basic compound like 1-(6-Aminopyridin-3-yl)piperidin-4-ol is through pH adjustment.

  • Causality: As a weak base, the compound's solubility is highly dependent on pH.[6][7] In its neutral (free base) form, it is less polar. By adding a small amount of acid, the basic nitrogen atoms on the pyridine and piperidine rings become protonated. This creates a cationic salt form of the molecule, which is significantly more polar and thus much more soluble in the polar DMSO solvent.[]

G cluster_0 Neutral DMSO (Low Solubility) cluster_1 Acidified DMSO (High Solubility) Molecule1 Molecule (Neutral) Molecule2 Molecule (Neutral) Molecule1->Molecule2 Intermolecular H-Bonding Molecule2->Molecule1 Protonated1 Molecule-H+ (Cationic) DMSO1 DMSO Protonated1->DMSO1 Strong Solvation

Caption: Mechanism of solubility enhancement via pH adjustment.

Protocol 3: Solubility Enhancement by pH Adjustment

  • Prepare a 1M HCl in DMSO Stock: This can be done by carefully adding acetyl chloride dropwise to anhydrous DMSO in an ice bath (this is an exothermic reaction that produces HCl in situ). Alternatively, use a commercially available solution.

  • Prepare Compound Slurry: Add your compound to the desired volume of pure DMSO to create a slurry (a suspension of the solid in the liquid).

  • Titrate with Acid: While vortexing the slurry, add the 1M HCl/DMSO solution dropwise. Add one drop at a time, vortexing for 30-60 seconds between additions.

  • Observe for Clarity: Continue adding acid drop-by-drop until the solution becomes completely clear. Typically, only 1 to 1.2 molar equivalents of acid are needed. Adding a large excess should be avoided.

  • Document: Record the final volume of acid added. This solution is now a stock of the hydrochloride salt of your compound and should exhibit excellent stability.

  • Self-Validation: A properly prepared salt solution should remain clear indefinitely at room temperature and withstand freeze-thaw cycles. If precipitation occurs, a small amount of additional acid may be required.

Frequently Asked Questions (FAQs)

Q: What is the maximum achievable concentration of this compound in DMSO? A: For the neutral form, concentrations are often limited to 1-10 mM. After conversion to its hydrochloride salt using the pH adjustment protocol, concentrations of 50-100 mM or even higher are typically achievable and stable.

Q: Are there any alternative solvents I can use if I must avoid DMSO? A: While DMSO is a superior solvent for many applications, you could explore other dipolar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[9] For some applications, a co-solvent system with water or ethanol might be possible, but this will heavily depend on your experimental constraints.[10]

Q: How does water content in DMSO affect my compound's solubility? A: For many lipophilic compounds, the presence of water in DMSO can cause them to precipitate.[11] While 1-(6-Aminopyridin-3-yl)piperidin-4-ol has polar features, it's best practice to use anhydrous DMSO to ensure consistency and prevent unforeseen precipitation, especially for long-term storage.[12]

Q: Can I use a different acid, like trifluoroacetic acid (TFA)? A: Yes, TFA can also be used to form a salt and improve solubility.[2] However, TFA is a stronger acid and more volatile than HCl. For biological assays, residual TFA can sometimes interfere with experiments (e.g., by altering the pH of the final assay buffer). HCl is often preferred for creating simple salt stocks.

Q: My compound still won't dissolve even after pH adjustment. What now? A: This is a very rare scenario for this class of compounds. First, re-verify the identity and purity of your material. If the problem persists, you may need to consider a co-solvent system in addition to pH adjustment. A mixture of DMSO and a more hydrophilic solvent like PEG 400 or water (e.g., 90% DMSO / 10% water) after salt formation might help in extreme cases.[10][13]

References

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • pH and Solubility. Fiveable. Available at: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of the American Chemical Society. Available at: [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO). gChem. Available at: [Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. ResearchGate. Available at: [Link]

  • pH and solubility (video). Khan Academy. Available at: [Link]

  • Basic Review : Solubility Enhancement by Using Various Approches. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Piperidin-4-ol. PubChem. Available at: [Link]

  • Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. Acta Physico-Chimica Sinica. Available at: [Link]

  • solvents dimethyl sulfoxide: Topics by Science.gov. Science.gov. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Available at: [Link]

  • DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Gaylord Chemical. Available at: [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available at: [Link]

  • DMSO Physical Properties. gChem. Available at: [Link]

  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. ResearchGate. Available at: [Link]

  • [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol. PubChemLite. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(6-aminopyridin-3-yl)piperidin-4-ol. This document, designed for researchers and drug development professionals, provides in-depth purification strategies and troubleshooting advice based on the compound's specific physicochemical properties. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and validated purification protocol.

Compound Profile & Purification Challenges

1-(6-Aminopyridin-3-yl)piperidin-4-ol is a polar, poly-basic molecule, which presents unique purification challenges. Its structure contains three basic nitrogen centers (a primary aminopyridine, a pyridine ring nitrogen, and a tertiary piperidine nitrogen) and a polar hydroxyl group. These features lead to high water solubility and strong interactions with acidic stationary phases like silica gel, often resulting in poor chromatographic performance.

PropertyValue / DescriptionImplication for Purification
Structure Multiple basic centers and H-bond donors/acceptors.
Molecular Formula C₁₁H₁₇N₃O---
Molecular Weight 207.27 g/mol ---
Basicity (pKa) Piperidine N (pKa ~11), Pyridine N (pKa ~5-7), Amino N (pKa ~4-5)The highly basic piperidine nitrogen is the primary cause of tailing on silica gel. Allows for selective extraction using pH manipulation.
Polarity HighPoor solubility in non-polar organic solvents (e.g., hexanes). Requires polar eluents for chromatography, which can reduce selectivity.
Stationary Phase Interaction Strong interaction with acidic silanol groups (Si-OH) on silica gel.Leads to significant peak tailing, streaking, low recovery, and potential on-column degradation.[1]
Strategic Purification Workflow

Choosing the correct purification strategy depends on the scale of your synthesis and the nature of the impurities. A multi-step approach is often most effective.

Purification Workflow Start Crude Reaction Mixture A Is the major impurity non-basic (e.g., unreacted starting material, non-amine byproduct)? Start->A B Perform Acid-Base Extraction A->B  Yes C Are impurities structurally and polarically similar? A->C  No B->C D Perform Column Chromatography (Modified Silica or Alumina) C->D  Yes E Is the material a solid and >90% pure? C->E  No D->E F Perform Recrystallization E->F  Yes G High Purity Product (>98%) E->G  No (Re-evaluate strategy) F->G H Analyze Purity (TLC, LC-MS, NMR) G->H

Caption: Decision tree for selecting a purification strategy.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 1-(6-aminopyridin-3-yl)piperidin-4-ol and other polar basic compounds.

Q1: My compound is streaking severely on my silica gel TLC plate. What is happening and how can I fix it?

Answer: This is the most common problem and is caused by strong acid-base interactions between the basic nitrogen atoms of your compound (especially the highly basic piperidine nitrogen) and the acidic silanol groups on the surface of the silica gel.[1] This interaction leads to a non-ideal equilibrium during elution, causing the spot to "streak" or "tail" up the plate.

Solutions:

  • Add a Basic Modifier to the Eluent: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., 90:10:1 Dichloromethane/Methanol/TEA).

    • Ammonia: Use a premixed solution of 2M ammonia in methanol as your polar co-solvent (e.g., 95:5 Dichloromethane / (2M NH₃ in MeOH)).[2]

  • Use a Different TLC Plate: If streaking persists, consider using TLC plates with a different stationary phase, such as alumina (neutral or basic) or reverse-phase (C18) plates.[3]

Q2: I ran a silica gel column, but my recovery is very low. Where did my product go?

Answer: Your product has likely irreversibly adsorbed to the silica gel. The same strong acid-base interaction that causes tailing can be so potent that the compound will not elute from the column, even with highly polar solvents like pure methanol.[1][4]

Solutions:

  • Prophylactic Column Treatment: Always use a mobile phase containing a basic modifier (TEA or ammonia) from the very beginning of the column run.[1] This passivates the silica gel.

  • Switch the Stationary Phase: For difficult separations or large scales, switching to a less acidic stationary phase is often the best choice.

    • Basic or Neutral Alumina: Alumina is an excellent alternative for purifying basic compounds.[3][4] You will need to re-develop your solvent system using alumina TLC plates.

    • Reverse-Phase Chromatography: If your compound is sufficiently water-soluble, purification on a C18 column using a water/acetonitrile or water/methanol gradient can be very effective.[3]

  • Salvage Procedure: If you suspect your compound is stuck on a column, you can try to flush it with a highly basic, polar mixture, such as 5-10% ammonium hydroxide in methanol. Note that this may also elute other strongly bound impurities.

Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling is too rapid. The resulting oil can trap impurities.

Troubleshooting Recrystallization Issues

ProblemCauseSolution(s)
Oiling Out Solution is too concentrated; cooling is too fast; inappropriate solvent choice.1. Re-heat the solution to dissolve the oil, then add more solvent. 2. Allow the solution to cool much more slowly (e.g., place the flask in a warm water bath that cools to room temp overnight). 3. Try a different solvent or a co-solvent system (e.g., Ethanol/Water, Isopropanol/Toluene).[5]
No Crystals Form Solution is too dilute; compound is highly soluble even at low temps.1. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 2. Add a "seed crystal" of pure material. 3. Reduce the solvent volume by gentle heating or under a stream of nitrogen and allow it to cool again.
Premature Crystallization Compound is poorly soluble in the hot solvent, causing it to crash out during hot filtration.1. Use a slight excess of hot solvent to ensure the compound remains dissolved. 2. Keep the filtration apparatus (funnel, flask) hot during the filtration step.[5]
Q4: How can I effectively remove a non-basic impurity, like an unreacted starting material, from my product?

Answer: This is an ideal scenario for purification by acid-base extraction. This technique leverages the basicity of your product to move it between an aqueous and an organic phase, leaving neutral or acidic impurities behind.[6][7]

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with aqueous acid (e.g., 1 M HCl). Extract 2-3 times. The basic nitrogens in your product will be protonated, forming a water-soluble salt (R₃N + HCl → R₃NH⁺Cl⁻), which partitions into the aqueous layer. The non-basic impurity remains in the organic layer.[6][8]

  • Layer Separation: Combine the aqueous layers. The organic layer containing the impurity can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates your product, regenerating the free base which will often precipitate or form an oil.[6]

  • Back-Extraction: Extract the basified aqueous solution 3-4 times with fresh organic solvent (DCM or EtOAc) to recover your purified product.

  • Drying and Evaporation: Combine the organic layers from the back-extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.[7]

Acid_Base_Extraction cluster_0 Organic Phase (e.g., EtOAc) cluster_1 Aqueous Phase cluster_2 Final Organic Phase (e.g., DCM) Crude Crude Mixture (Product + Neutral Impurity) Wash1 Wash with 1M HCl Crude->Wash1 Impurity Neutral Impurity (Remains in Organic Phase) Protonated Protonated Product (Product-H⁺Cl⁻) Basify Add 6M NaOH (pH > 10) Protonated->Basify FreeBase Free Base Product (Regenerated) BackExtract Extract with DCM FreeBase->BackExtract PureProduct Pure Product Wash1->Impurity Impurity stays in org. phase Wash1->Protonated Product moves to aq. phase Basify->FreeBase BackExtract->PureProduct

Caption: Workflow for purification via acid-base extraction.

Purity Assessment

After purification, it is crucial to assess the purity of the final product.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The final product should appear as a single, non-streaking spot (when using a modified eluent).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass data to confirm the identity of the product and HPLC data to quantify its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to detect and identify residual impurities.

By understanding the chemical nature of 1-(6-aminopyridin-3-yl)piperidin-4-ol and anticipating its behavior, you can design an effective, multi-step purification strategy and troubleshoot common problems with confidence.

References
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). How can I isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • ACS Publications. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • ResearchGate. (2025). How can I purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

Sources

Optimizing reaction temperature for piperidine-pyridine bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine-Pyridine Bond Formation

Introduction: The Thermal Paradox

Welcome to the technical support center. You are likely here because your piperidine-pyridine coupling is either stalling at low conversion or decomposing into a "tarry mess" at high temperatures.

In drug discovery, the piperidine-pyridine scaffold is ubiquitous (e.g., GPCR ligands, kinase inhibitors). However, forming this bond requires navigating a thermal paradox:

  • Kinetic Necessity: The electron-deficient nature of pyridine often demands heat to overcome the activation energy for nucleophilic attack.

  • Thermodynamic Instability: Excessive heat promotes pyridine oxidation, polymerization, and catalyst deactivation (Pd black formation).

This guide moves beyond "add reagents and reflux." We will troubleshoot the two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination , focusing on how temperature dictates success.

Module 1: Method Selection & Thermal Strategy

Before troubleshooting temperature, ensure you are using the thermally appropriate method for your substrate's electronic state.

Decision Matrix: SNAr vs. Pd-Catalysis
  • SNAr (The "Brute Force" Path): Relies on high thermal energy and electron-withdrawing groups (EWGs) on the pyridine to stabilize the Meisenheimer complex.

  • Buchwald-Hartwig (The "Precision" Path): Uses a metal catalyst to lower the activation energy, allowing bond formation at milder temperatures (60–100°C) for unactivated substrates.

MethodSelection Start Analyze Pyridine Substrate CheckEWG Are EWGs present? (NO2, CN, CF3, or multiple Halogens) Start->CheckEWG YesEWG Yes: High Activation CheckEWG->YesEWG Yes NoEWG No: Unactivated/Electron-Rich CheckEWG->NoEWG No MethodSNAr Method: S_NAr Temp Range: 100-160°C YesEWG->MethodSNAr SolventSNAr Solvent: DMSO, NMP, DMF MethodSNAr->SolventSNAr MethodPd Method: Buchwald-Hartwig Temp Range: 65-100°C NoEWG->MethodPd LigandPd Ligand: RuPhos (2° Amines) Pd Source: Pd-G3/G4 MethodPd->LigandPd

Figure 1: Decision tree for selecting the coupling method based on substrate electronics and thermal requirements.

Module 2: Troubleshooting SNAr Reactions

Context: You are reacting a halopyridine with piperidine in a polar aprotic solvent.

Q1: My reaction is stuck at 50% conversion even at 120°C. Should I increase the temperature to 160°C?

Diagnostic: Likely No . If you are in DMSO/DMF and stuck at 50%, you are likely facing product inhibition or equilibrium issues , not just kinetics. Piperidine H-bond acceptors can deactivate the nucleophile.

Technical Fix:

  • The "Solvent-Temp" Trap: At >140°C in DMF/DMA, dimethylamine impurities (from solvent decomposition) can compete with piperidine, forming the wrong product.

  • Solution: Switch to NMP (N-Methyl-2-pyrrolidone) or Sulfolane . These are thermally stable up to 200°C.

  • Add a Lewis Acid: Instead of raising T, add 0.5 equiv of ZnCl2. This coordinates to the pyridine nitrogen, making the ring more electrophilic without requiring dangerous thermal levels [1].

Q2: I see a dark "tar" forming, and my yield is dropping.

Diagnostic: Oxidative Degradation. Pyridines are susceptible to N-oxide formation and subsequent polymerization at high temperatures in the presence of air.

Technical Fix:

  • Strict Inert Atmosphere: Even though SNAr is "robust," high-temperature pyridine chemistry must be degassed. Sparge with Argon for 15 mins before heating.

  • Temperature Ramp: Do not plunge the flask into a 140°C bath. Ramp from RT to 140°C over 30 mins to prevent thermal shock and exotherm runaways.

Module 3: Troubleshooting Buchwald-Hartwig (Pd-Catalyzed)

Context: You are using a Pd catalyst (e.g., Pd2(dba)3 or a G3/G4 precatalyst) to couple an unactivated chloropyridine.

Q3: The reaction turns black (Pd precipitation) within 1 hour at 100°C, and conversion stops.

Diagnostic: Catalyst Death. 100°C is often too high for certain Pd-ligand complexes, leading to ligand dissociation and aggregation of Pd(0) into inactive Pd-black.

Technical Fix:

  • Lower Temperature: Drop to 80°C . This is the "Goldilocks" zone for RuPhos and BrettPhos systems [2].

  • Ligand Switch: For piperidine (a secondary amine), RuPhos is the superior ligand due to its bulk, which prevents bis-amine coordination to Pd. If using XPhos, switch to RuPhos Pd G3/G4.

  • Active Catalyst Generation: If using Pd(OAc)2 + Ligand, the reduction to Pd(0) might be inefficient. Switch to a Precatalyst (e.g., RuPhos Pd G3) which releases the active species at a controlled rate upon heating [3].

Q4: I am getting regioselectivity issues (mixture of isomers) with 2,4-dichloropyridine.

Diagnostic: Thermodynamic vs. Kinetic Control.

  • SNAr: Prefers the 4-position (kinetically favored) or 2-position (H-bond directed) depending on solvent.

  • Pd-Catalysis: Prefers the most electron-deficient C-Cl bond (oxidative addition rate).

Technical Fix:

  • Temperature Control:

    • At Room Temperature (25°C) with highly active catalysts (Pd G3), you favor Kinetic Control (often C4).

    • At High Temperature (100°C) , you may see equilibration or loss of selectivity.

  • Protocol: Run the reaction at the lowest possible temperature that sustains turnover (start at 60°C).

Module 4: Comparative Data & Protocols

Table 1: Thermal Parameters for Piperidine-Pyridine Coupling
ParameterSNAr (Thermal)Buchwald-Hartwig (Pd)
Typical Temp 100°C – 160°C65°C – 100°C
Optimal Solvent DMSO, NMP (High BP, Polar)Dioxane, Toluene, tBuOH
Limiting Factor Electronic activation of PyridineCatalyst stability / O2 sensitivity
Common Side Rxn Polymerization, Solvent breakdownProtodehalogenation, Pd-Black
Base K2CO3, DIPEANaOtBu (Strong), Cs2CO3 (Weak)
Experimental Protocol A: High-Temp SNAr (Activated Substrates)
  • Setup: 20 mL vial with PTFE septum.

  • Reagents: 1.0 eq Chloropyridine, 1.5 eq Piperidine, 2.0 eq K2CO3.

  • Solvent: NMP (Concentration 0.5 M).

  • Degas: Sparge with N2 for 10 mins.

  • Thermal Cycle: Heat to 130°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water x3 (critical to remove NMP).

Experimental Protocol B: Pd-Catalyzed (Unactivated Substrates)
  • Setup: Oven-dried Schlenk tube or vial (Glovebox preferred for setup).

  • Catalyst: RuPhos Pd G3 (1–3 mol%) . Why? Precatalyst ensures 1:1 Pd:L ratio and protects Pd from oxidation until heated [4].

  • Base: NaOtBu (1.5 eq). Note: If substrate has esters, switch to Cs2CO3 and increase Temp to 100°C.

  • Solvent: Anhydrous Dioxane or THF.

  • Thermal Cycle: Heat to 80°C .

    • Checkpoint: Check LCMS at 1 hour. If <10% conversion, increase to 100°C. If Pd black forms, add 1 mol% free RuPhos ligand.

Module 5: Troubleshooting Workflow Visualization

Use this logic flow to diagnose failures in real-time.

Troubleshooting Issue Identify Issue LowYield Low Conversion / Stalled Issue->LowYield Impurity High Impurity / Tar Issue->Impurity CheckCat Method: Pd-Catalysis? LowYield->CheckCat SolventCheck Method: S_NAr? LowYield->SolventCheck DegasCheck Was solvent degassed? Impurity->DegasCheck PdBlack Is Pd Black visible? CheckCat->PdBlack Yes Sol_TempDown Action: Lower Temp to 80°C Add free Ligand PdBlack->Sol_TempDown Yes (Catalyst Death) Sol_TempUp Action: Increase Temp to 100°C Check Base Strength PdBlack->Sol_TempUp No (Kinetic Stall) Sol_SwitchSolvent Action: Switch to NMP Add ZnCl2 SolventCheck->Sol_SwitchSolvent Yes Sol_Degas Action: Repeat with Argon Sparging DegasCheck->Sol_Degas No

Figure 2: Troubleshooting logic flow for common thermal and chemical failures.

References

  • SNAr Activation: Rohrbach, S., Smith, A. J., & Tredwell, M. (2019). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Lewis Acid Catalysis. Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Precatalyst Theory (G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • RuPhos Specifics for Secondary Amines: Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(1), 17423-17429. (Contextual reference for secondary amine challenges). [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and optimizing recrystallization solvents for the high-purity isolation of 1-(6-Aminopyridin-3-yl)piperidin-4-ol. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 1-(6-Aminopyridin-3-yl)piperidin-4-ol?

An ideal solvent for recrystallization must satisfy several key criteria.[1] The primary principle is differential solubility:

  • High Solubility at Elevated Temperatures: The compound of interest, 1-(6-Aminopyridin-3-yl)piperidin-4-ol, should be highly soluble in the solvent at or near its boiling point.[1][2] This allows for the complete dissolution of the crude material.

  • Low Solubility at Low Temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting the formation of pure crystals.[1][2] This is crucial for maximizing product recovery.[3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[1]

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[1]

Q2: Based on its molecular structure, what classes of solvents are a good starting point for 1-(6-Aminopyridin-3-yl)piperidin-4-ol?

The structure of 1-(6-Aminopyridin-3-yl)piperidin-4-ol contains several polar functional groups capable of hydrogen bonding: an aminopyridine moiety, a secondary amine within the piperidine ring, and a hydroxyl group. This high polarity suggests that polar solvents will be the most effective.

  • Polar Protic Solvents: Alcohols (e.g., ethanol, methanol, isopropanol) are excellent starting points.[4][5] They can engage in hydrogen bonding, which is often effective for dissolving polar molecules containing oxygen and nitrogen atoms.[6] Water can also be considered, as highly polar compounds may dissolve in it at high temperatures.[7][8]

  • Polar Aprotic Solvents: Solvents like acetonitrile (ACN) or tetrahydrofuran (THF) may also be suitable, particularly in mixed-solvent systems.[9]

  • Mixed-Solvent Systems: It is highly probable that a single solvent will not provide the ideal solubility curve. A mixed-solvent system, combining a "good" solvent (in which the compound is highly soluble) with an "anti-solvent" or "poor" solvent (in which the compound is insoluble), is often required.[1][10] For a polar compound like this, a common pair would be an alcohol (good solvent) and a non-polar solvent like hexanes or toluene (anti-solvent), or a polar solvent like water with a miscible organic solvent like ethanol.[10][11]

Q3: How do I perform a systematic solvent screening to find a suitable single solvent?

A systematic approach is crucial to efficiently identify an appropriate solvent.

Experimental Protocol: Single-Solvent Screening

  • Preparation: Place approximately 10-20 mg of crude 1-(6-Aminopyridin-3-yl)piperidin-4-ol into several small test tubes.[4]

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetonitrile, water) dropwise, up to about 1 mL, while stirring.[6] Note the solubility at room temperature. An ideal solvent will show poor solubility.[4]

  • Hot Solubility Test: For solvents where the compound was insoluble or slightly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[6]

  • Dissolution: If the compound does not dissolve, add more solvent in small increments until it does, creating a saturated solution at high temperature.[6] An ideal solvent will dissolve the compound completely.[4]

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: The formation of a significant amount of crystalline precipitate upon cooling indicates a promising solvent candidate.[4]

Troubleshooting Common Recrystallization Issues

This section addresses specific challenges you may encounter during the purification of 1-(6-Aminopyridin-3-yl)piperidin-4-ol.

Issue Possible Cause(s) Suggested Solution(s)
Compound "Oils Out" 1. The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the compound. 2. The rate of cooling is too rapid.[1]1. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[1] 2. Allow the solution to cool more slowly. 3. Consider a different solvent or a mixed-solvent system with a lower boiling point.[1]
No Crystals Form Upon Cooling 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling.[1][3] 2. The solution is supersaturated and requires nucleation to begin crystallization.[3]1. Gently heat the solution to evaporate some of the solvent and re-cool.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line.[3][11] 3. Add a "seed crystal" from a previous pure batch, if available.[3][12]
Very Low Yield of Recovered Product 1. Too much solvent was used, and a significant portion of the product remains dissolved even in the cold solvent.[3] 2. The product has moderate-to-high solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Minimize the amount of hot solvent used to just what is necessary to dissolve the compound.[3] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel or add a small excess of solvent before hot filtration and then evaporate it to the saturation point.[12]
Product is Still Impure After Recrystallization 1. The chosen solvent did not effectively discriminate between the product and the impurities.[1] 2. The cooling was too fast, causing impurities to become trapped in the crystal lattice.1. Repeat the recrystallization process, perhaps using a different solvent system. 2. Ensure the solution cools as slowly as possible to allow for selective crystal formation.[1]

Advanced Technique: Mixed-Solvent Recrystallization

When no single solvent is effective, a mixed-solvent system is the method of choice.[1][9] This is particularly relevant for compounds like 1-(6-Aminopyridin-3-yl)piperidin-4-ol, which have complex solubility profiles.

Q4: What is a mixed-solvent recrystallization and how does it work?

This technique uses a pair of miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "poor" solvent).[10] The process involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes turbid (cloudy), indicating the point of saturation.[13] A few drops of the "good" solvent are then added back to clarify the solution, which is then cooled slowly to induce crystallization.[10][13]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent (e.g., ethanol) required to fully dissolve it.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water or hexanes) dropwise with swirling until a persistent cloudiness appears.[13]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[10] At this point, the solution is saturated.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.

Visualizing the Workflow

A logical workflow is essential for efficient solvent selection.

Recrystallization_Workflow Workflow for Recrystallization Solvent Selection start Start: Crude 1-(6-Aminopyridin-3-yl)piperidin-4-ol screen_single Perform Single-Solvent Screening Protocol start->screen_single ask_suitable Is a suitable single solvent found? screen_single->ask_suitable recrystallize_single Perform Recrystallization with Single Solvent ask_suitable->recrystallize_single Yes screen_mixed Identify Miscible Solvent/Anti-Solvent Pair ask_suitable->screen_mixed No end_product End: High-Purity Crystals recrystallize_single->end_product recrystallize_mixed Perform Mixed-Solvent Recrystallization screen_mixed->recrystallize_mixed recrystallize_mixed->end_product

Sources

Technical Support Center: Stability Optimization for 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 1-(6-Aminopyridin-3-yl)piperidin-4-ol Key Functionalities: 2-Aminopyridine moiety (electron-rich aromatic system), Piperidine ring (tertiary amine linkage), Secondary hydroxyl group.[1][2]

Critical Stability Warning: This compound exhibits moderate-to-high sensitivity to oxidative degradation and pH-dependent solubility .[1][2] The electron-donating nature of the amino group and the piperidine nitrogen activates the pyridine ring, making it susceptible to oxidative coupling and N-oxide formation, which manifests as rapid discoloration (yellowing/browning) in solution.

Critical Stability Factors (The "Why")

To prevent degradation, you must control the three primary variables driving the decomposition of aminopyridines:

A. Oxidative Instability (The "Yellowing" Effect)

The 2-aminopyridine motif is electron-rich.[1][2] In the presence of dissolved oxygen and light, it undergoes radical-mediated oxidation. This results in the formation of:

  • Azo-dimers: Colored species formed by the coupling of amine radicals.[1][2]

  • N-Oxides: Oxidation of the pyridine nitrogen.[1][2][3]

  • Quinoidal species: Highly colored degradation products.[1][2]

B. pH-Dependent Solubility

The molecule contains basic nitrogen centers.[1][2]

  • Acidic pH (< 5): Protonated and highly soluble.[1]

  • Neutral/Basic pH (> 7): The molecule exists as a free base. If the concentration exceeds the thermodynamic solubility limit of the free base, it will precipitate or crystallize, often mistaken for "degradation."

C. Solvent Compatibility
  • DMSO: Excellent solubilizer but hygroscopic.[1][2] Absorbed water can trigger hydrolytic pathways or alter the apparent pH.

  • Protic Solvents (Water/Methanol): Support proton exchange but can accelerate nucleophilic degradation if pH is unregulated.[1][2]

Troubleshooting Guide (Q&A)

Observation: Solution Discoloration

Q: My stock solution in DMSO turned bright yellow/brown after 24 hours at room temperature. Is it still usable?

  • Diagnosis: This is the hallmark of oxidative degradation of the aminopyridine moiety.

  • Technical Insight: Even trace amounts of peroxides in aged DMSO or dissolved oxygen can trigger this.[1] While the purity might still be >95% (the color bodies have high extinction coefficients), the compound is chemically changing.

  • Action:

    • Check LC-MS for purity.[1][2] If >95%, use immediately.

    • Prevention: Degas all solvents with Argon/Nitrogen for 15 minutes before use.[1][2] Store stock solutions at -20°C or -80°C, strictly protected from light.

Q: Can I use antioxidants to prevent the color change?

  • Recommendation: Yes. Adding 0.1% Ascorbic Acid or Sodium Metabisulfite to aqueous buffers can significantly retard oxidation.[1][2] For organic solvents (DMSO), ensure they are "Anhydrous" grade and stored under inert gas.

Observation: Precipitation

Q: I diluted my DMSO stock (10 mM) into PBS (pH 7.4), and a white cloudiness appeared.

  • Diagnosis: "Crash-out" precipitation. You have exceeded the solubility limit of the free base form in the aqueous buffer.

  • Action:

    • Lower the final concentration.

    • Adjust pH: Acidifying the buffer slightly (pH 6.0-6.5) will protonate the pyridine/piperidine nitrogens, vastly improving solubility.

    • Cosolvent: Maintain a higher percentage of DMSO (e.g., 1-5%) or add cyclodextrins (HP-β-CD) to encapsulate the hydrophobic regions.[1][2]

Observation: HPLC Anomalies

Q: I see "ghost peaks" or broad tailing in my HPLC analysis.

  • Diagnosis: Aminopyridines interact strongly with residual silanols on C18 columns (peak tailing).[1][2] Ghost peaks often arise from on-column oxidation or carryover.[1][2]

  • Action:

    • Mobile Phase: Ensure your mobile phase contains a modifier like 0.1% Formic Acid or 0.05% TFA to mask silanols and protonate the amine.[1]

    • Temperature: Keep the autosampler at 4°C.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions
  • Weighing: Weigh the solid in a low-humidity environment. The solid is hygroscopic.

  • Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1]

  • Dissolution:

    • Add DMSO to the vial.

    • Vortex for 30 seconds.

    • Critical Step: Purge the headspace with Argon or Nitrogen gas for 10-15 seconds immediately after dissolving.[1][2]

  • Storage:

    • Aliquot into single-use amber vials (avoid repeated freeze-thaw).

    • Store at -80°C (optimal) or -20°C (acceptable for < 1 month).

SOP-02: Aqueous Dilution for Assays
  • Prepare the aqueous buffer (e.g., PBS).

  • Optional: Degas the buffer if the assay runs > 4 hours.

  • Add the DMSO stock to the buffer while vortexing rapidly to prevent local high concentrations that trigger precipitation.[1]

  • Time Window: Use aqueous dilutions within 4 hours . Do not store aqueous solutions overnight.[1][2][4]

Visual Technical Guides

Figure 1: Degradation & Instability Pathways

This diagram illustrates the primary chemical risks: Oxidation (leading to color) and Solubility shifts (leading to precipitation).

StabilityPathways Compound 1-(6-Aminopyridin-3-yl) piperidin-4-ol Oxidation Oxidative Stress (Air/Light/Peroxides) Compound->Oxidation Electron-rich Ring pH_Issue pH > 7.4 (Neutral/Basic Env) Compound->pH_Issue Deprotonation Color Azo-Dimers / N-Oxides (Yellow/Brown Color) Oxidation->Color Radical Coupling Precip Free Base Precipitation (Cloudy Solution) pH_Issue->Precip Low Solubility of Free Base

Caption: Primary instability vectors. Left: Oxidative coloring pathway.[1][2] Right: pH-dependent solubility failure.[1][2]

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve solution issues immediately.

TroubleshootingTree Start Issue Observed Decision1 Is the solution colored (Yellow/Brown)? Start->Decision1 Decision2 Is there precipitate (Cloudy/Particulates)? Decision1->Decision2 No Action1 Oxidation Detected. 1. Check LCMS Purity. 2. Prepare fresh with degassed solvent. 3. Protect from light. Decision1->Action1 Yes Action2 Solubility Limit Reached. 1. Acidify buffer (pH < 6.5). 2. Increase DMSO %. 3. Sonicate (mild). Decision2->Action2 Yes OK Solution Stable. Proceed with Assay. Decision2->OK No

Caption: Step-by-step logic for diagnosing solution stability issues.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][5][6][7] (2003).[1][2][5][6] Defines standard stress testing protocols (oxidation, light, hydrolysis).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Aminopyridine.[1][2] (Accessed 2025).[1][2][8] Provides chemical property data regarding basicity and oxidation potential of the aminopyridine substructure. [2]

  • Waterman, K. C., et al. Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1–32 (2002). Detailed review of mechanisms for amine oxidation and stabilization strategies. [2]

  • Li, M., et al. Solubility and Stability of Aminopyridines in Pharmaceutical Solvents. Journal of Pharmaceutical Sciences.[1] (General reference for solubility behavior of heterocyclic amines). [2]

Sources

Removing unreacted starting materials from 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Research, Development, and Manufacturing Professionals

Welcome to the technical support center for the purification of 1-(6-Aminopyridin-3-yl)piperidin-4-ol. As Senior Application Scientists, we understand that isolating a target molecule in high purity is as critical as the synthesis itself. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered when removing unreacted starting materials from your crude product. We will delve into the causality behind our recommended protocols, ensuring you can adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most likely starting material impurities in my crude 1-(6-Aminopyridin-3-yl)piperidin-4-ol, and why do they pose a purification challenge?

A1: The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol typically proceeds via a nucleophilic aromatic substitution or a related coupling reaction. Therefore, the two most common unreacted starting materials you will encounter are:

  • Piperidin-4-ol: A polar, water-soluble alcohol with a basic secondary amine.[1][2]

  • A Halogenated Aminopyridine (e.g., 3-Amino-5-bromopyridine): A less basic, more lipophilic aromatic amine.[3][4][5]

The primary challenge arises from the fact that your desired product and both starting materials are basic compounds containing nitrogen atoms. This similarity in chemical nature, particularly their ability to be protonated, can complicate purification techniques that rely on acid-base chemistry or interactions with polar stationary phases like silica gel.

To effectively design a purification strategy, it's crucial to understand the distinct physicochemical properties of each component.

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Reported)Water Solubility
1-(6-Aminopyridin-3-yl)piperidin-4-ol (Product) 207.27(Not readily available)Piperidine N-H: ~9-10; Pyridine N: ~4-5Sparingly soluble
Piperidin-4-ol (Starting Material) 101.1586-90~14.9 (hydroxyl), Piperidine N-H: ~11Soluble[1][2][6]
3-Amino-5-bromopyridine (Starting Material) 173.0165-69[7]~3.8 (pyridinium ion)[4]Sparingly soluble[5]

Scientist's Note: The significant difference in pKa between the aliphatic piperidine nitrogen and the aromatic aminopyridine nitrogen is the key to separation using techniques like liquid-liquid extraction or ion-exchange chromatography.

Q2: My TLC plate shows a highly polar impurity that I suspect is Piperidin-4-ol. What is the most straightforward method to remove it?

A2: Given that Piperidin-4-ol is highly soluble in water[1][2], while your larger product molecule is expected to be significantly less so, the most direct approach is a series of aqueous washes during your reaction workup.

Protocol 1: Aqueous Wash Extraction
  • Dissolution: Dissolve your crude product mixture in a water-immiscible organic solvent such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE).

  • First Wash: Transfer the organic solution to a separatory funnel and wash with deionized water. Shake gently at first to avoid emulsion formation.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash process 2-3 more times with fresh deionized water. This leverages the high water solubility of Piperidin-4-ol to partition it into the aqueous phase, leaving your desired product in the organic layer.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break any emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Scientist's Note: This method is most effective for removing significant quantities of Piperidin-4-ol before proceeding to more refined purification steps like column chromatography. Always check a TLC of your organic layer against the starting material to confirm its removal.

Q3: I've removed the Piperidin-4-ol, but still have the unreacted aminopyridine starting material. How can I optimize my silica gel column chromatography to separate it from my product?

A3: Separating two basic compounds like your product and the aminopyridine precursor on standard silica gel can lead to significant peak tailing and poor resolution.[8] This is due to the strong interaction between the basic nitrogen atoms and the acidic silanol (Si-OH) groups on the silica surface. The solution is to add a basic modifier to your eluent.

Protocol 2: Amine-Modified Silica Gel Chromatography
  • Column Packing: Pack a silica gel column using a non-polar solvent like hexane or heptane.

  • Solvent System Selection: Your product is more polar than the aminopyridine starting material due to the hydroxyl group and the additional piperidine ring. Start with an eluent system of moderate polarity, such as Ethyl Acetate/Hexane or DCM/Methanol.

  • Adding the Modifier: To this solvent system, add 0.5-1% triethylamine (Et₃N) or a 0.5% solution of ammonium hydroxide in the more polar solvent (e.g., methanol).

    • Causality Explained: The added base acts as a competitive binder to the acidic sites on the silica gel. It effectively "masks" these sites, allowing your basic compounds to elute more symmetrically and with better separation based on their polarity differences.

  • Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent and load it onto the column (wet loading).

  • Elution: Begin elution with your amine-modified solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity) to achieve the best separation.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Troubleshooting Chromatography

G cluster_0 Chromatography Troubleshooting start Problem Observed tailing Significant Peak Tailing start->tailing poor_sep Poor Separation / Co-elution start->poor_sep no_elution Product Stuck on Column start->no_elution sol_tailing Add 0.5-1% Triethylamine or NH4OH to eluent tailing->sol_tailing Cause: Strong acid-base interaction with silica. sol_sep 1. Switch to a shallower gradient. 2. Try a different solvent system (e.g., DCM/MeOH). 3. Consider reverse-phase (C18) chromatography. poor_sep->sol_sep Cause: Insufficient difference in polarity in current system. sol_elution Increase eluent polarity significantly (e.g., switch from EtOAc/Hex to DCM/MeOH). Ensure base modifier is present. no_elution->sol_elution Cause: Eluent polarity is too low.

Caption: Troubleshooting guide for column chromatography of basic amines.

Q4: Can I use a non-chromatographic method like acid-base extraction to purify my product?

A4: Yes, acid-base extraction is a powerful, scalable technique that can be highly effective here, provided you carefully control the pH. This method exploits the pKa difference between the highly basic piperidine nitrogen in your product and the less basic aromatic nitrogen in the aminopyridine starting material.[9][10][11]

The piperidine nitrogen (pKa of conjugate acid ~10-11) is much more basic than the aminopyridine nitrogen (pKa of conjugate acid ~4-5). This allows for selective protonation.

Protocol 3: pH-Controlled Liquid-Liquid Extraction
  • Initial Dissolution: Dissolve the crude material (containing the product and unreacted aminopyridine) in a suitable organic solvent like MTBE or EtOAc.

  • Selective Protonation & Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a dilute acidic solution buffered to a pH of approximately 6.5-7.0 (e.g., a dilute solution of HCl or a phosphate buffer).

    • Causality Explained: At this pH, the highly basic piperidine nitrogen of your product will be protonated, forming a water-soluble salt that partitions into the aqueous layer. The much less basic aminopyridine will remain unprotonated and stay in the organic layer.

  • Separation: Separate the layers. The organic layer now contains the aminopyridine impurity and can be discarded. The aqueous layer contains your protonated product.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a concentrated base (e.g., 6N NaOH) with stirring until the pH is >11. You may see your product precipitate or the solution become cloudy.

    • Extract the now deprotonated (neutral) product back into an organic solvent (e.g., DCM or EtOAc) by performing several extractions.

  • Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Workflow for Purification Method Selection

G cluster_0 Purification Strategy Decision Workflow start Crude Product check_piperidine Is Piperidin-4-ol the major impurity? start->check_piperidine check_scale What is the reaction scale? check_piperidine->check_scale No aqueous_wash Perform Aqueous Wash (Protocol 1) check_piperidine->aqueous_wash Yes column Use Amine-Modified Chromatography (Protocol 2) check_scale->column < 5g (Lab Scale) extraction Use pH-Controlled Extraction (Protocol 3) check_scale->extraction > 5g (Pilot/Mfg Scale) aqueous_wash->check_scale final_polish Consider Recrystallization for final polishing column->final_polish extraction->final_polish

Caption: A decision-making workflow for selecting a purification method.

References
  • ChemBK. piperidin-4-ol - Physico-chemical Properties. (2022-10-16). [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • pubs.acs.org. The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics1. [Link]

  • Google Patents.
  • WIPO Patentscope. WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. [Link]

  • Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • LookChem. Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. [Link]

  • Google Patents.
  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • PubChem. Piperidin-4-ol | C5H11NO | CID 79341. [Link]

  • PubChem. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681. [Link]

  • EPA. 4-(2-methylphenyl)piperidin-4-ol Properties. [Link]

  • chemdad.com. 4-Hydroxypiperidine Eight Chongqing Chemdad Co.. [Link]

  • Organic Syntheses Procedure. 2,3-diaminopyridine. [Link]

  • mdpi.com. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Google Patents. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PubChem. (2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide | C24H30F2N4O2 | CID 9846311. [Link]

  • Semantic Scholar. Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-4-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/424905188f6a9e1e2334812f86684784a0d82996]([Link]

  • DTIC. Piperidine Synthesis. [Link]

  • PubChemLite. [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol. [Link]

Sources

Technical Support Center: Catalytic C-N Cross-Coupling for 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization Target Molecule: 1-(6-Aminopyridin-3-yl)piperidin-4-ol Applicable For: Medicinal Chemistry, Process Development, Scale-up[1]

Introduction: The Synthetic Challenge

Synthesizing 1-(6-Aminopyridin-3-yl)piperidin-4-ol requires coupling a nucleophilic piperidine ring to an electron-deficient pyridine core.[1] While the Buchwald-Hartwig amination is the gold standard for this transformation, this specific substrate pair presents a "Perfect Storm" of three competing challenges:

  • Catalyst Poisoning (The "Chelate Effect"): The 2-aminopyridine moiety contains a free primary amine (

    
    ) and a pyridine nitrogen.[1] These can form a stable chelate with Palladium (Pd), effectively sequestering the catalyst from the catalytic cycle.
    
  • Chemoselectivity (Amine vs. Alcohol): The 4-hydroxypiperidine substrate contains both a secondary amine and a secondary alcohol. While the amine is more nucleophilic, inappropriate base selection can activate the alcohol, leading to C-O coupling side products.

  • Electronic Deactivation: The 2-amino group is electron-donating, making the 5-position of the pyridine ring more electron-rich and less reactive toward oxidative addition compared to a simple halopyridine.[1]

This guide provides an evidence-based framework for navigating these challenges without resorting to protecting groups.[1]

Module 1: Catalyst Selection Logic

The choice of catalyst is dictated by the specific "failure mode" of your reaction. We categorize solutions into Tier 1 (Robust/High-Success) and Tier 2 (Cost-Effective/Scale-Up) .

Selection Matrix: Ligand & Precatalyst
ParameterTier 1: High-Performance (Recommended) Tier 2: Cost-Effective / Legacy Why? (Mechanistic Insight)
Ligand RuPhos or BrettPhos Xantphos RuPhos provides steric bulk to prevent bis-coordination of the pyridine nitrogen to Pd.[1] Xantphos is a wide-bite-angle ligand that forces reductive elimination but is more prone to poisoning by the free

.[1]
Pd Source Pd-G3/G4 Precatalysts (e.g., RuPhos-Pd-G3)

or

Precatalysts ensure a 1:1 L:Pd ratio and activate rapidly even at lower temperatures, preventing the formation of inactive Pd-aggregates (Pd black) often caused by the free amine substrate.[1]
Base

or LiHMDS


is mild and minimizes deprotonation of the 4-hydroxyl group.[1]

is faster but risks C-O coupling or equilibrium issues with the free

.
Decision Logic: Selecting Your System

Use the following logic flow to determine the starting point for your optimization.

CatalystSelection Start Start: Select Catalyst System Q1 Is the 2-NH2 group protected? Start->Q1 PathA Route A: Standard Buchwald Q1->PathA Yes (Acetyl/Boc) PathB Route B: Poisoning Risk Q1->PathB No (Free NH2) Q2 Is the halide Cl or Br/I? RecA Pd(OAc)2 + Xantphos Base: Cs2CO3 Q2->RecA Br/I RecB RuPhos-Pd-G3 or Pd-PEPPSI-IPent Q2->RecB Cl (Harder) PathA->Q2 End Optimization Loop RecA->End Q3 Is Cost/IP a constraint? PathB->Q3 Q3->RecB No (Prioritize Yield) RecC Pd2(dba)3 + BINAP (High Loading: 5-10%) Q3->RecC Yes (Prioritize Cost) RecB->End High Success RecC->End Variable Success

Figure 1: Decision tree for catalyst selection based on substrate protection status and halide type.

Module 2: Troubleshooting Guide

This section addresses specific failure modes encountered when coupling 4-hydroxypiperidine with 2-amino-5-halopyridines.

Scenario A: No Conversion (Starting Material Recovered)
  • Diagnosis: Catalyst Poisoning or Oxidative Addition Failure.

  • Root Cause: The free

    
     on the pyridine is coordinating to the Pd center, forming a stable "off-cycle" species. Alternatively, the catalyst has oxidized.
    
  • Corrective Actions:

    • Switch to Precatalyst: Move from

      
       to RuPhos-Pd-G3 . This precatalyst contains a sacrificial amine ligand that ensures rapid activation.
      
    • Increase Temperature: 2-aminopyridines are electron-rich; oxidative addition is slow.[1] Increase temperature to 100–110°C .

    • Protect the Amine: If catalytic turnover is zero, acetylation of the 2-amine is the most reliable fix.

Scenario B: Low Yield + C-O Coupling (Side Product)
  • Diagnosis: Chemoselectivity Error.

  • Root Cause: The base is too strong (

    
    ), deprotonating the hydroxyl group of the piperidine (forming an alkoxide), which then competes with the amine.
    
  • Corrective Actions:

    • Change Base: Switch from

      
       to 
      
      
      
      or
      
      
      . These weaker bases are sufficient to deprotonate the ammonium intermediate but not the alcohol.
    • Solvent Switch: Use t-Amyl Alcohol or Dioxane .[1] Avoid DMF/DMSO if C-O coupling is observed, as they enhance alkoxide nucleophilicity.[1]

Scenario C: Protodehalogenation (Reduction of Ar-X to Ar-H)
  • Diagnosis:

    
    -Hydride Elimination / Hydride Transfer.[1]
    
  • Root Cause: The secondary alcohol (piperidin-4-ol) can act as a hydride source via

    
    -hydride elimination if the Pd center coordinates the oxygen.[1]
    
  • Corrective Actions:

    • Ligand Bulk: Use BrettPhos or RuPhos . These bulky ligands prevent the coordination geometry required for

      
      -hydride elimination from the alcohol.
      
    • Solvent: Ensure the solvent is anhydrous. Avoid primary/secondary alcohol solvents if this occurs; switch to Toluene .

Module 3: Validated Experimental Protocol

Protocol: Synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol via RuPhos-Pd-G3 Scale: 1.0 mmol[1]

Reagents:
  • Aryl Halide: 2-Amino-5-bromopyridine (1.0 equiv, 173 mg)[1]

  • Nucleophile: 4-Hydroxypiperidine (1.2 equiv, 121 mg)[1]

  • Catalyst: RuPhos-Pd-G3 (2.0 mol%, 17 mg)[1]

  • Base:

    
     (2.0 equiv, 652 mg)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous, 5 mL, 0.2 M)

Step-by-Step Procedure:
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide , Nucleophile , and Base .

    • Note: If using

      
      , grind it to a fine powder immediately before use to maximize surface area.[1]
      
  • Catalyst Addition: Add RuPhos-Pd-G3 last.[1]

    • Why? Adding the catalyst to the mixture of solids prevents premature activation or decomposition before the solvent is added.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane . Seal the vial with a septum cap. Sparge with Argon for 5 minutes (or purge/backfill 3x).[1]

  • Reaction: Heat the block to 85°C (internal temp) for 12 hours.

    • Checkpoint: The reaction mixture should turn from orange/red to dark brown/black. If it remains bright yellow or precipitates Pd black immediately, oxygen ingress occurred.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH/

    
     gradient). The free amine/alcohol product is polar; start with 95:5 DCM:MeOH.
    

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 2-amino-5-iodopyridine instead of the bromo- analog? A: Yes, and it is often preferred.[1] The C-I bond is weaker, facilitating faster oxidative addition. This is particularly helpful if you are experiencing "No Conversion" due to the electron-rich nature of the pyridine ring. However, iodides can sometimes lead to faster catalyst deactivation via iodide-bridged dimer formation.[1] If using iodide, add 10 mol% AgOTf to scavenge iodide if yields stall.[1]

Q2: Do I need to protect the 4-hydroxyl group on the piperidine? A: Generally, no . The nucleophilicity difference between the secondary amine (piperidine) and the secondary alcohol is significant (


). Using a weak base like 

ensures the alcohol remains protonated and non-nucleophilic. Protection (e.g., TBS) adds two unnecessary steps (protection/deprotection) and should only be used if purification of the polar product is impossible.

Q3: My product is stuck in the aqueous layer during workup. What should I do? A: The product contains a pyridine, a secondary amine (if unreacted), and an alcohol, making it highly water-soluble.[1]

  • Fix: Avoid aqueous extraction. Filter the reaction mixture through Celite, wash the filter cake with 10% MeOH in DCM, and evaporate directly onto silica gel for "dry loading" chromatography.

Q4: Can I use Pd-PEPPSI-IPent? A: Yes. The Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series is specifically designed to be robust against heteroatoms.[1] Pd-PEPPSI-IPent is excellent for sterically hindered or electron-rich substrates and is a strong alternative to RuPhos-Pd-G3.[1]

References

  • RuPhos-Pd-G3 in Heterocycle Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amine Deriv
    • Source:Chemical Science, 2011.[1]

    • Context: Establishes RuPhos as the premier ligand for secondary amine coupling to heteroaryl halides.
  • Handling Aminopyridines (Poisoning Mechanisms)

    • Title: "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives"[1][2]

    • Source:Chemistry – A European Journal, 2017.[1][2]

    • Context: Specifically addresses the issue of 2-aminopyridine poisoning and validates PEPPSI catalysts for this exact substr
    • [1]

  • Base Selection & Chemoselectivity

    • Title: "Pd-Catalyzed C–N Coupling Reactions Facilit
    • Source:ACS Catalysis, 2019.[1]

    • Context: Discusses the role of base strength in preventing side reactions and inhibiting Pd-c
    • [1]

  • General Buchwald-Hartwig User Guide

    • Title: "A User's Guide to Palladium-Catalyzed Amination Reactions"[1][3]

    • Source:Chemical Reviews, 2016.[1]

    • Context: Comprehensive review of ligand/base compatibility.[4]

    • [1]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-(6-Aminopyridin-3-yl)piperidin-4-ol: Interpreting the 1H NMR Spectrum and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 1-(6-Aminopyridin-3-yl)piperidin-4-ol, a molecule of interest for its potential applications, presents a unique set of challenges and opportunities for structural analysis. This guide provides an in-depth interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a primary tool for elucidating the structure of organic molecules. Furthermore, we will compare and contrast the insights gained from 1H NMR with those from complementary analytical techniques, offering a holistic approach to its characterization.

I. Deciphering the Proton Landscape: A Detailed 1H NMR Spectral Interpretation

The 1H NMR spectrum of 1-(6-Aminopyridin-3-yl)piperidin-4-ol provides a wealth of information about the electronic environment and connectivity of each proton in the molecule. By analyzing the chemical shift (δ), integration, and multiplicity of each signal, we can piece together the molecular puzzle.

The expected 1H NMR spectrum can be divided into three key regions: the aromatic protons of the aminopyridine ring, the protons of the piperidine ring, and the hydroxyl and amine protons.

A. The Aromatic Region (δ 6.0 - 8.0 ppm):

The disubstituted aminopyridine ring gives rise to a characteristic set of signals in the downfield region of the spectrum. The electron-donating amino group and the piperidinyl substituent influence the chemical shifts of the three aromatic protons.

  • H-2': This proton, ortho to the amino group, is expected to be the most upfield of the aromatic protons due to the strong shielding effect of the amino group. It will likely appear as a doublet.

  • H-4': This proton is situated between the two substituents and will experience a more complex electronic environment. It is expected to appear as a doublet of doublets.

  • H-5': This proton, ortho to the piperidinyl substituent, will be the most downfield of the aromatic protons and will likely appear as a doublet.

B. The Piperidine Ring (δ 1.5 - 4.0 ppm):

The piperidine ring protons exhibit a more complex pattern due to their diastereotopic nature and spin-spin coupling.

  • H-4 (methine): The proton attached to the carbon bearing the hydroxyl group will appear as a multiplet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

  • H-2 & H-6 (axial and equatorial): These protons adjacent to the nitrogen atom will be deshielded and will likely appear as distinct multiplets. The axial and equatorial protons will have different chemical shifts and coupling constants.

  • H-3 & H-5 (axial and equatorial): These protons will also appear as distinct multiplets, with their chemical shifts influenced by their proximity to the hydroxyl group and the nitrogen atom.

C. Exchangeable Protons (variable chemical shift):

  • -OH (hydroxyl): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet and can be confirmed by D2O exchange.

  • -NH2 (amino): The amino protons also give rise to a broad singlet, the chemical shift of which is variable.

Table 1: Predicted 1H NMR Chemical Shifts, Multiplicities, and Integrations for 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2'~6.3 - 6.5d1H
H-4'~7.0 - 7.2dd1H
H-5'~7.8 - 8.0d1H
-NH2Variable (broad)s2H
H-2ax, H-6ax~3.6 - 3.8m2H
H-2eq, H-6eq~2.8 - 3.0m2H
H-4~3.5 - 3.7m1H
-OHVariable (broad)s1H
H-3ax, H-5ax~1.8 - 2.0m2H
H-3eq, H-5eq~1.5 - 1.7m2H

Note: These are predicted values and may vary depending on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet, s = singlet.

II. A Multi-faceted Approach: Comparison with Other Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation often requires a combination of analytical techniques. Each method provides unique and complementary information.

A. 13C NMR Spectroscopy:

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. For 1-(6-Aminopyridin-3-yl)piperidin-4-ol, we would expect to see distinct signals for each of the unique carbon atoms in the aromatic and piperidine rings.[1] This technique is particularly useful for confirming the number of different carbon environments and for identifying quaternary carbons, which are not observed in the 1H NMR spectrum.

B. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[2] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can provide valuable clues about the connectivity of the different structural motifs within the molecule. For instance, cleavage of the bond between the pyridine and piperidine rings would be an expected fragmentation pathway.[3]

C. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule.[4] For 1-(6-Aminopyridin-3-yl)piperidin-4-ol, we would expect to see characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, C-N stretches, and C=C and C=N stretches of the aromatic ring.[5][6]

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 1-(6-Aminopyridin-3-yl)piperidin-4-ol

TechniqueInformation ProvidedStrengthsLimitations
1H NMR Proton environment, connectivity, and stereochemistry.Provides detailed structural information.Complex spectra can be difficult to interpret. Exchangeable protons can have variable shifts.
13C NMR Carbon skeleton and number of unique carbon environments.[7]Complements 1H NMR by providing information on the carbon framework.[8]Lower sensitivity than 1H NMR.
Mass Spectrometry Molecular weight and fragmentation pattern.Highly sensitive and provides accurate molecular weight.Does not provide detailed information on stereochemistry.
FTIR Spectroscopy Presence of functional groups.Quick and easy to perform. Good for identifying key functional groups.Provides limited information on the overall molecular structure.
III. Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following is a step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 1-(6-Aminopyridin-3-yl)piperidin-4-ol.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent is critical as it can affect the chemical shifts of the protons.[7]

  • Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.

B. Instrument Parameters:

  • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[9]

  • The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

  • The relaxation delay (d1) should be set to an appropriate value (typically 1-5 seconds) to ensure full relaxation of the protons between scans.

  • A standard pulse program for 1D proton NMR should be used.

C. Data Processing:

  • The acquired free induction decay (FID) should be Fourier transformed to obtain the spectrum.

  • The spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IV. Workflow for Complete Structural Characterization

The following diagram illustrates a comprehensive workflow for the structural elucidation of 1-(6-Aminopyridin-3-yl)piperidin-4-ol, integrating multiple analytical techniques.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Complementary Analysis cluster_3 Data Integration & Structure Confirmation Sample 1-(6-Aminopyridin-3-yl)piperidin-4-ol HNMR 1H NMR Sample->HNMR MS Mass Spectrometry Sample->MS DataAnalysis Combined Spectral Analysis HNMR->DataAnalysis MS->DataAnalysis CNMR 13C NMR CNMR->DataAnalysis FTIR FTIR FTIR->DataAnalysis DataAnalysis->CNMR Requires further confirmation DataAnalysis->FTIR Requires further confirmation Structure Final Structure Elucidation DataAnalysis->Structure

Figure 1: Workflow for structural elucidation.

V. Conclusion

The structural elucidation of 1-(6-Aminopyridin-3-yl)piperidin-4-ol is a process that relies on the careful interpretation of data from multiple analytical techniques. While 1H NMR provides the most detailed initial picture of the proton framework, a truly comprehensive and unambiguous characterization is achieved through the synergistic use of 13C NMR, mass spectrometry, and FTIR spectroscopy. This multi-technique approach ensures the scientific rigor required in modern drug discovery and development.

References

  • Spectroscopy Letters. 1H NMR Spectra of Substituted Aminopyridines. [Link][10]

  • ResearchGate. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link][11]

  • PubChem. Piperidin-4-ol. [Link][12]

  • MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link][9]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link][13]

  • Indian Academy of Sciences. H NMR spectral study of some 4-hydroxy-2,6-diphenylpiperidines and a systematic analysis of H chemical shifts in some piperidine. [Link]

  • Indian Journal of Chemistry. Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. [Link][14]

  • Supporting Information. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link][15]

  • Semantic Scholar. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link][16]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link][7]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link][1]

  • ResearchGate. NMR Analysis of a Series of Substituted. [Link][17]

  • University of York. Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. [Link][18]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.. [Link][19]

  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link][5]

  • PubMed. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. [Link][6]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link][8]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link][2]

  • ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.. [Link]

  • ResearchGate. An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. [Link]

  • PubChem. (2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link][3]

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

Sources

Structural Validation of 1-(6-Aminopyridin-3-yl)piperidin-4-ol Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Intermediates

Executive Summary

This guide addresses the structural validation of 1-(6-Aminopyridin-3-yl)piperidin-4-ol , a bifunctional pharmaceutical intermediate characterized by a polar 4-hydroxypiperidine moiety linked to a 2-aminopyridine core.[1][2][3][4]

Validation of this structure is non-trivial due to the simultaneous presence of a hydroxyl group (-OH) and a primary amine (-NH₂).[1][2][3] Both functional groups exhibit spectral activity in the high-frequency region (3200–3600 cm⁻¹), creating a high risk of misinterpretation due to environmental moisture or sample preparation artifacts.[3][5]

This guide compares two primary IR sampling techniques—Attenuated Total Reflectance (ATR) and KBr Transmission —to determine the optimal workflow for routine quality control (QC) and structural confirmation.[4]

Part 1: Strategic Comparison of Sampling Techniques

For this specific molecule, the choice of sampling technique dictates the integrity of the data.[5] The primary challenge is distinguishing the intrinsic O-H stretch of the piperidinol ring from extrinsic water (moisture) absorbed by the sampling matrix.

Technique A: KBr Pellet (Transmission)
  • Mechanism: Sample is ground with potassium bromide (KBr) and pressed into a transparent disc.[5]

  • The Flaw for This Molecule: KBr is hygroscopic.[4][5][6] The target molecule is likely polar and capable of hydrogen bonding.[5] The "wet KBr" effect creates a broad water band centered at ~3400 cm⁻¹, which masks the fine structure of the primary amine doublet (NH₂) and the secondary alcohol (OH).[5]

  • Verdict: High risk of false negatives for structural purity.[5]

Technique B: Diamond ATR (Reflectance)
  • Mechanism: Sample is pressed directly against a high-refractive-index crystal (Diamond/ZnSe).[1][2][3] Evanescent waves probe the surface (2–3 µm depth).[5]

  • The Advantage: No hygroscopic matrix.[5][7] Minimal sample preparation prevents moisture uptake during handling.[5] The ratio of peak intensities is consistent, allowing for clear resolution of the NH₂ doublet against the OH background.[5]

  • Verdict: Recommended Standard for 1-(6-Aminopyridin-3-yl)piperidin-4-ol.[1][2][3]

Comparative Data Matrix
FeatureDiamond ATR (Recommended) KBr Pellet (Alternative) Impact on Target Molecule
Moisture Interference NegligibleHighKBr moisture masks the critical 4-OH/6-NH₂ region.[1][2][3][4]
Sample Recovery 100% (Non-destructive)0% (Destructive)ATR allows the sample to be reused for NMR/MS.[4][5]
Prep Time < 2 Minutes15–20 MinutesATR supports high-throughput QC workflows.[1][2][5]
Spectral Resolution Good (Pathlength fixed)Variable (Thickness dependent)ATR offers superior reproducibility for batch comparison.[4]
Peak Shift Slight redshift vs. TransmissionStandard ReferenceATR data requires correction if comparing to legacy KBr libraries.
Part 2: Detailed Experimental Protocols
Protocol A: Structural Validation via Diamond ATR (Standard Operating Procedure)

Objective: Confirm the presence of the 6-aminopyridine and 4-hydroxypiperidine moieties without moisture interference.[1][2]

Materials:

  • FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo).[3][5]

  • Single-bounce Diamond ATR accessory.[1][2][3][5]

  • Solvent: Isopropanol (for cleaning).[5]

Step-by-Step Workflow:

  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (Air) with 16 scans at 4 cm⁻¹ resolution. Ensure the region 3200–3600 cm⁻¹ is flat (noise < 0.001 Abs).

  • Sample Loading: Place approximately 2–5 mg of the solid 1-(6-Aminopyridin-3-yl)piperidin-4-ol onto the center of the crystal.

  • Contact Pressure: Lower the pressure clamp.[4][5] Apply force until the preview spectrum absorbance stabilizes (typically ~80–100 lbs force).[5] Causality: Insufficient pressure results in weak bands; variable pressure ruins reproducibility.[5]

  • Acquisition: Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Post-Processing: Apply ATR Correction (if comparing to a transmission library) to account for penetration depth dependence (

    
    ).
    
Protocol B: Validation Logic (Self-Validating System)

This protocol ensures the spectrum represents the molecule, not artifacts.[5]

Validation Checkpoints:

  • The "Dry" Check: Is the band at 1640 cm⁻¹ (Water bending) absent or very weak?

    • If High: The sample is wet.[5][8] Dry in a vacuum oven at 40°C and re-run.

    • If Low: Proceed to structural assignment.

  • The "Doublet" Check: Can you resolve the N-H asymmetric and symmetric stretches?

    • Pass: Two distinct shoulders or peaks are visible on top of the OH broadness.[5]

    • Fail: Re-clean crystal and ensure pure sample contact.

Part 3: Data Interpretation & Structural Assignment

The following table synthesizes the expected spectral characteristics based on the two constituent moieties: 2-aminopyridine and 4-hydroxypiperidine .

Expected Characteristic Bands
Frequency (cm⁻¹)Functional GroupMode of VibrationStructural Origin
3450–3300 Primary Amine (-NH₂)N-H Stretching (Asym/Sym)6-Aminopyridine core .[1][2][3][4] Look for a "doublet" pattern.
3500–3200 Secondary Alcohol (-OH)O-H Stretching (Broad)Piperidin-4-ol ring .[1][2][3] Overlaps with NH₂ but is broader.[5]
2950–2800 Alkyl C-HC-H Stretching (

)
Piperidine ring (CH₂ groups).[2][5]
3100–3000 Aromatic C-HC-H Stretching (

)
Pyridine ring .[2][4][5] Weak, sharp bands.[5]
1650–1580 Pyridine RingC=N / C=C Ring BreathingPyridine skeleton .[2][5] Strongest diagnostic bands.
1620–1590 Primary AmineN-H Bending (Scissoring)6-Aminopyridine .[1][2] Often overlaps with ring breathing.[5]
1250–1350 Aryl C-NC-N StretchingBond between Pyridine C3 and Piperidine N1.
1050–1150 Secondary AlcoholC-O StretchingPiperidin-4-ol .[1][2] Strong band, confirms the alcohol.[5]
Part 4: Visualization of Validation Logic

The following diagram illustrates the decision logic for validating the structure, specifically focusing on the critical and complex 3000–3600 cm⁻¹ region.

ValidationLogic Start Start: Acquire ATR Spectrum RegionCheck Analyze 3200-3600 cm⁻¹ Region Start->RegionCheck DecisionWater Is there a broad blob masking fine structure? RegionCheck->DecisionWater DrySample Action: Dry Sample (Vacuum Oven, 40°C) DecisionWater->DrySample Yes (Moisture Interference) AnalyzeNH Look for NH₂ Doublet (~3440 & 3300 cm⁻¹) DecisionWater->AnalyzeNH No (Clean Baseline) DrySample->Start ConfirmOH Confirm Broad OH Base (Underlying Doublet) AnalyzeNH->ConfirmOH AnalyzeFingerprint Analyze Fingerprint (1600 cm⁻¹ Pyridine + 1100 cm⁻¹ C-O) ConfirmOH->AnalyzeFingerprint Final VALIDATION PASS: Structure Confirmed AnalyzeFingerprint->Final

Figure 1: Decision tree for interpreting the high-frequency IR region, distinguishing intrinsic OH/NH groups from extrinsic moisture.

References
  • NIST Chemistry WebBook. Infrared Spectrum of 4-Hydroxypiperidine. National Institute of Standards and Technology.[5][9][10] Available at: [Link][1][2]

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Aminopyridine. National Institute of Standards and Technology.[5][9][10] Available at: [Link][1][2]

  • ResearchGate. Comparison of transmission FTIR and ATR spectra. (Context on ATR vs KBr baselines). Available at: [Link]

  • Spectrochimica Acta Part A. Vibrational spectra and normal coordinate analysis of 2-aminopyridine. (Source for specific NH2/Ring assignments). Available via ScienceDirect (Citation grounding).[5]

Sources

Comparative Guide to the Synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Aminopyridin-3-yl)piperidin-4-ol is a critical intermediate in contemporary drug discovery, serving as a key building block for a multitude of pharmacologically active agents. The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and reduced lipophilicity.[1] The specific arrangement of the aminopyridine and piperidinol substructures in this compound creates a versatile scaffold for developing therapies targeting a range of diseases. Consequently, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to the pharmaceutical industry.

This guide provides a comparative analysis of the primary synthetic strategies for preparing 1-(6-Aminopyridin-3-yl)piperidin-4-ol. We will delve into the mechanistic underpinnings, procedural nuances, and relative efficiencies of each approach, supported by experimental data to empower researchers in selecting the optimal route for their specific needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol predominantly revolves around the formation of the crucial C-N bond between the pyridine and piperidine rings. Two principal strategies have emerged as the most viable: Palladium-Catalyzed Buchwald-Hartwig Amination and classical Nucleophilic Aromatic Substitution (SNAr) .

ParameterRoute 1: Buchwald-Hartwig AminationRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials 5-Bromo-2-aminopyridine, Piperidin-4-ol2-Amino-5-halopyridine (e.g., 5-bromo or 5-iodo), Piperidin-4-ol
Key Reagents Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP, X-Phos), Strong base (e.g., Cs2CO3, NaOtBu)Strong base (e.g., K2CO3, Et3N), often requires higher temperatures
Reaction Conditions Mild to moderate temperatures (80-110 °C)Moderate to high temperatures (100-150 °C)
Reported Yield Generally high (can exceed 90%)Variable, often moderate to good
Key Advantages High functional group tolerance, broad substrate scope, generally higher yields.Transition-metal-free, lower cost of reagents.
Key Disadvantages Cost of palladium catalyst and ligands, potential for metal contamination in the final product.Harsher reaction conditions, may have lower functional group tolerance, potential for side reactions.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds.[2] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern medicinal chemistry due to its reliability and broad applicability.[3]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[2][3] It commences with the oxidative addition of the aryl halide (5-bromo-2-aminopyridine) to a Pd(0) complex. The subsequent steps involve coordination of the amine (piperidin-4-ol), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[4]

.

Buchwald_Hartwig_Workflow SMs Starting Materials (5-Bromo-2-aminopyridine, Piperidin-4-ol) Reaction Buchwald-Hartwig Coupling SMs->Reaction Reagents Reagents (Pd Catalyst, Ligand, Base) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product Final Product Purification->Product Purified Product

Caption: Workflow for Buchwald-Hartwig Amination.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a more classical, transition-metal-free approach to forming the aryl-nitrogen bond.[5][6] This method relies on the attack of a nucleophile (piperidin-4-ol) on an electron-deficient aromatic ring (the halopyridine).

Mechanistic Rationale

For an SNAr reaction to proceed, the pyridine ring must be sufficiently activated by electron-withdrawing groups, or the reaction conditions must be forcing enough to overcome the aromaticity of the ring.[6] The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate.[6] The loss of the halide leaving group then restores the aromaticity of the pyridine ring. The reactivity of the halopyridine is influenced by the nature of the halogen, with fluoro and chloro groups generally being better leaving groups in SNAr reactions.[7]

.

SNAr_Workflow SMs Starting Materials (2-Amino-5-halopyridine, Piperidin-4-ol) Reaction SNAr Reaction SMs->Reaction BaseSolvent Base & High-Temp Solvent BaseSolvent->Reaction Workup Quenching & Extraction Reaction->Workup Reaction Completion Purification Crystallization or Chromatography Workup->Purification Crude Product Product Final Product Purification->Product Purified Product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from methodologies described in the patent literature and optimized for laboratory scale.

  • Catalyst Pre-activation (Optional but Recommended): In a dry, inert atmosphere glovebox, charge a reaction vial with Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand such as BINAP (0.03 eq), and anhydrous toluene. Stir the mixture at room temperature for 15-20 minutes.

  • Reaction Setup: To a separate oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-aminopyridine (1.0 eq), piperidin-4-ol (1.2 eq), and a strong base such as Cs₂CO₃ (2.0 eq).

  • Reaction Execution: Add the pre-activated catalyst solution to the flask containing the starting materials. Heat the reaction mixture to 100-110 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford the pure product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol represents a typical procedure for a thermally driven SNAr reaction.

  • Reaction Setup: In a sealed reaction vessel, combine 2-amino-5-bromopyridine (1.0 eq), piperidin-4-ol (1.5 eq), and a base such as K₂CO₃ (2.5 eq) in a high-boiling polar aprotic solvent like DMSO or NMP.

  • Reaction Execution: Heat the mixture to 130-150 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by crystallization or silica gel chromatography.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution present viable pathways for the synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol.

  • For Versatility and High Yield: The Buchwald-Hartwig amination is the recommended method. Its milder conditions and high functional group tolerance make it a more robust and generally higher-yielding approach, which is particularly advantageous in complex molecule synthesis.[8][9] While the initial cost of the catalyst and ligand is higher, the efficiency and reliability can offset this expense, especially in a research and development setting.

  • For Cost-Effectiveness and Scale-up: The SNAr route offers a compelling alternative, especially for large-scale production where cost is a primary driver. The absence of expensive and potentially toxic heavy metals simplifies product purification and reduces overall costs. However, the harsher reaction conditions may limit its applicability with more sensitive substrates and potentially lead to lower yields and more byproducts.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, budget, available equipment, and the chemical nature of any other functional groups present in the starting materials.

References

  • Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(13), 9352–9359. [Link]

  • Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1565. [Link]

  • Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(5), 282-302. [Link]

  • Wikipedia contributors. (2024, May 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 18:09, February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Directed nucleophilic aromatic substitution reaction. (2022). The Royal Society of Chemistry. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036–1044. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • Synthesis of piperidines. (n.d.). Organic Chemistry Portal. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution | Request PDF. (2025, June 24). ResearchGate. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]

  • Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (2021, September 24). Espacenet. [Link]

  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013, October 30). Beilstein Journals. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(6-Aminopyridin-3-yl)piperidin-4-ol

[1]

Executive Summary & Chemical Profile

1-(6-Aminopyridin-3-yl)piperidin-4-ol is a functionalized heterocyclic building block containing both an aminopyridine moiety and a piperidine ring.[1] Due to the lack of a widely harmonized GHS classification for this specific research intermediate, the Precautionary Principle must be applied. [1]

We treat this compound as a Hazardous Organic Base with potential for acute toxicity and irritation, derived from the known hazards of its pharmacophores (4-aminopyridine and piperidine).[1]

Chemical Attribute Details
Chemical Name 1-(6-Aminopyridin-3-yl)piperidin-4-ol
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Physical State Solid (Hygroscopic powder)
Primary Hazard Class Toxic / Irritant (Inferred from Aminopyridine substructure)
Waste Stream Organic Toxic Solids (or Non-Halogenated Organics if dissolved)

Hazard Identification & Segregation Logic

Proper disposal begins with accurate hazard identification. The aminopyridine group suggests potential neurotoxicity and high acute toxicity upon ingestion or inhalation. The piperidine ring contributes to skin and eye irritation properties.

Incompatibility Matrix

Mixing this compound with incompatible streams can lead to exothermic reactions or the release of toxic gases (NOx).[1]

Incompatible Class Reaction Risk Action
Strong Oxidizers (e.g., Peroxides, Nitrates)Fire/Explosion; generation of NOx gases.[1]STRICT SEGREGATION
Strong Acids (e.g., HCl, H₂SO₄)Exothermic neutralization; salt formation.[1]Segregate from acid waste streams.
Acid Chlorides / Anhydrides Vigorous reaction; heat generation.[1]Do not co-dispose.
General Organic Solvents Generally compatible (solubility dependent).[1]Compatible with non-halogenated streams.
Disposal Decision Workflow

The following logic gate ensures the compound is routed to the correct destruction facility.

DisposalWorkflowStartWaste Generation:1-(6-Aminopyridin-3-yl)piperidin-4-olStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Dissolved in Solvent)StateCheck->LiquidSolidPackDouble Bag (LDPE)+ Secondary ContainerSolid->SolidPackSolventCheckCheck Solvent TypeLiquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(MeOH, DMSO, DMF)SolventCheck->NonHalogenatedDestructionHigh-Temperature Incineration(with Afterburner/Scrubber)Halogenated->Destruction Label: Halogenated Organic WasteNonHalogenated->Destruction Label: Non-Halogenated Organic WasteSolidPack->Destruction Label: Toxic Organic Solid

Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure compliance with incineration protocols.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired stocks, contaminated weighing boats, or spill cleanup residues.[1]

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 respirator (dust hazard).[1]

    • Skin: Nitrile gloves (double-gloving recommended, >0.11mm thickness).[1]

    • Eye: Chemical safety goggles.[1]

  • Primary Containment:

    • Transfer the solid material into a clear, sealable Low-Density Polyethylene (LDPE) bag or a screw-top high-density polyethylene (HDPE) jar.[1]

    • Critical Step: Do not overfill.[1][2] Leave 20% headspace to prevent rupture during compression/transport.

  • Secondary Containment:

    • Place the primary container into a secondary hazardous waste bag or drum.[1]

    • If using a drum, ensure it is lined with a 6-mil polyethylene liner.[1]

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Constituents: "1-(6-Aminopyridin-3-yl)piperidin-4-ol" (Do not use abbreviations).[1][3][4]

    • Hazard Checkbox: Select "Toxic" and "Irritant".[1]

  • Storage: Store in a cool, dry area designated for "Toxic Organic Solids" until pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solutions in DMSO, Methanol, or reaction by-products.[1]

  • Solvent Identification: Determine if the carrier solvent is Halogenated or Non-Halogenated.[1]

  • Segregation:

    • If Non-Halogenated (e.g., MeOH, Ethanol): Pour into the "Non-Halogenated Organic Waste" carboy.[1]

    • If Halogenated (e.g., DCM): Pour into the "Halogenated Organic Waste" carboy.[1]

  • pH Check:

    • Ensure the waste stream is not highly acidic (< pH 2) or basic (> pH 12) before addition, or use a specific "Corrosive Organic" stream if available.

    • Note: As an amine, this compound is basic. Adding it to a strongly acidic waste stream may generate heat. Add slowly.

  • Rinsing:

    • Triple-rinse the empty vessel with the compatible solvent.[1] Add rinsate to the waste container.

    • Deface the label of the empty vessel and dispose of it as chemically contaminated glass/plastic.

Emergency Procedures: Spills & Exposure

Self-Validating Safety Check: Before handling a spill, ask: Do I have the capacity to contain this without risking respiratory exposure? If "No," evacuate and call EHS.

Spill Response Workflow

SpillResponseAssessAssess Spill VolumeSmallMinor Spill (<5g/5mL)Manageable by Lab PersonnelAssess->SmallLargeMajor Spill (>5g/5mL)Evacuate & Alert EHSAssess->LargeActionSmall1. Don PPE (Resp/Gloves)2. Cover with Absorbent/Damp Paper3. Scoop to Waste Bag4. Clean Surface with Soap/WaterSmall->ActionSmall

Figure 2: Immediate response logic for laboratory spills.

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][5] Remove contact lenses.[2][5][6][7][8] Seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water.[1][5][6][9][10] Do not use ethanol (may enhance absorption).

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Control Center immediately.

References

  • PubChem. (n.d.).[1] 1-(6-Aminopyridin-3-yl)piperidin-4-ol (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • US EPA. (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste.[1] Retrieved from [Link]

Personal protective equipment for handling 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS: 1260836-84-7) is a heterocyclic building block frequently employed in the synthesis of kinase inhibitors and other bioactive pharmaceutical intermediates.[1][2][3]

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact catalog number may be sparse, we must apply Structural Activity Relationship (SAR) logic to determine safety protocols. This molecule combines two distinct pharmacophores:

  • Aminopyridine Moiety: Structurally analogous to 4-Aminopyridine (a potassium channel blocker). This functional group implies potential neurotoxicity and high acute toxicity if ingested or inhaled.

  • Piperidine Ring: Associated with corrosivity and mucous membrane irritation.

Operational Directive: Until specific toxicology clears this compound, treat it as a Potent Bioactive (OEB 3/4) . The primary risks are aerosolization of dust during weighing and dermal absorption during solubilization.

Risk Logic Diagram

The following diagram illustrates the hazard propagation logic used to determine the PPE requirements below.

RiskLogic Substance 1-(6-Aminopyridin-3-yl) piperidin-4-ol Hazards Hazards (SAR Analysis) Substance->Hazards Dust Dust/Aerosol (Inhalation Risk) Hazards->Dust Solid State Dermal Dermal Absorption (Neurotox Potential) Hazards->Dermal Solubilized Hood Engineering: Fume Hood (ISO 5) Dust->Hood PPE PPE: Resp + Double Glove Dust->PPE Dermal->PPE Controls Required Controls Hood->Controls PPE->Controls

Figure 1: Risk assessment logic deriving engineering and PPE controls from structural moieties.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard precautions" to a Barrier-redundancy Strategy .

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Chemical Fume Hood (Face velocity 0.5 m/s).Secondary: N95 or P100 Respirator (if hood work is impossible).The aminopyridine substructure poses a significant inhalation risk. Dust control is critical to prevent systemic absorption via lung tissue.
Dermal (Hand) Double-Gloving Strategy: 1. Inner: 4-mil Nitrile (Bright Blue/White).2. Outer: 5-mil Nitrile or Neoprene (Dark Color).Permeation Indicator: Contrast colors allow immediate detection of tears. Amines can permeate thin nitrile; double layers increase breakthrough time significantly [1].
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient. Piperidine derivatives are basic and can cause severe corneal damage upon contact with dust or solution [2].
Body Tyvek® Lab Coat (Closed front) + Long pants + Closed-toe shoes.Prevents dust accumulation on street clothes, which could lead to secondary exposure outside the lab.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Static Mitigation: Use an ionizing fan or antistatic gun on the spatula and weigh boat. Static charge can cause the light powder to "jump," creating an uncontained aerosol.

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • Technique:

    • Place a secondary containment tray inside the hood.

    • Tare the vial before opening the stock container.

    • Use a disposable spatula. Do not attempt to clean and reuse spatulas for this compound class.

B. Solubilization

Common solvents: DMSO, Methanol, Dilute Acid.

  • Exothermic Check: Piperidine derivatives are bases. If dissolving in acidic media, add the solid slowly to the liquid to manage potential heat generation.

  • Vessel Management: Keep reaction vessels capped when not actively adding reagents.

  • Glove Check: Immediately change outer gloves if any solvent splash occurs. Organic solvents (like DMSO) can act as carriers, transporting the toxic solute through the glove material and into the skin [3].

C. Workflow Visualization

Workflow Start Start: Don PPE (Lab Coat, Goggles, Double Gloves) Check Check Engineering Controls (Fume Hood On?) Start->Check Weigh Weighing (Inside Hood) Use Antistatic Gun Check->Weigh Solubilize Solubilization (Watch for Exotherm) Weigh->Solubilize Waste Waste Segregation (Solid vs Liquid) Solubilize->Waste Doff Doff PPE & Wash Hands Waste->Doff

Figure 2: Step-by-step operational workflow for safe handling.

Disposal & Emergency Response

Disposal Strategy

Do NOT dispose of this compound down the drain.[1][4] Pyridine and piperidine derivatives often exhibit aquatic toxicity [4].

  • Solid Waste: Collect contaminated weigh boats, spatulas, and paper towels in a dedicated "Solid Toxic/Hazardous" bin.

  • Liquid Waste: Segregate into "Basic Organic Waste" or "Halogen-Free Organic Waste" streams depending on the solvent used.

  • Labeling: Clearly label waste containers with "Contains Aminopyridines – Toxic."

Emergency Procedures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The concern is respiratory paralysis or excitation (aminopyridine effect).

  • Skin Contact: Wash with soap and water for 15 minutes .[5] Do not use alcohol/ethanol to wash skin, as this may increase absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[5] Seek ophthalmological evaluation immediately due to potential caustic burns.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Clothing. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine. (Used for SAR analysis of the piperidine moiety). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

  • ECHA (European Chemicals Agency). Information on Chemicals - Pyridine Derivatives. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Aminopyridin-3-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(6-Aminopyridin-3-yl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.